molecular formula C53H56F3N7O7S2 B15607438 ARCC-4

ARCC-4

Cat. No.: B15607438
M. Wt: 1024.2 g/mol
InChI Key: DUPAJELXESPTNF-PPZGWQTASA-N
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Description

CHEMBL4540528 is a Unknown drug.

Properties

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H56F3N7O7S2/c1-32-45(72-31-59-32)36-11-9-33(10-12-36)28-58-47(66)43-26-40(64)29-61(43)48(67)46(51(2,3)4)60-44(65)30-69-23-7-8-24-70-41-21-16-35(17-22-41)34-13-18-38(19-14-34)63-50(71)62(49(68)52(63,5)6)39-20-15-37(27-57)42(25-39)53(54,55)56/h9-22,25,31,40,43,46,64H,7-8,23-24,26,28-30H2,1-6H3,(H,58,66)(H,60,65)/t40-,43+,46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPAJELXESPTNF-PPZGWQTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H56F3N7O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1024.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of ARCC-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARCC-4 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. This compound leverages the cell's own ubiquitin-proteasome system to specifically target and eliminate the AR protein, offering a promising therapeutic strategy to overcome resistance to traditional AR antagonists like enzalutamide (B1683756).

Core Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the Androgen Receptor, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties.[1] Its mechanism of action is centered on hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to induce the targeted degradation of the AR protein.[2][3]

The process unfolds as follows:

  • Ternary Complex Formation: this compound simultaneously binds to the Androgen Receptor and the VHL E3 ubiquitin ligase, bringing them into close proximity and forming a ternary complex.[1][4]

  • Polyubiquitination: The formation of this complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the AR protein. This process, catalyzed by the VHL E3 ligase, results in the formation of a polyubiquitin (B1169507) chain on the AR.[2][4]

  • Proteasomal Recognition and Degradation: The polyubiquitinated AR is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[2][5] The proteasome unfolds and degrades the AR into small peptides, effectively eliminating it from the cell.[2][5]

  • Catalytic Cycle: After inducing the degradation of an AR molecule, this compound is released and can bind to another AR protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows a single molecule of this compound to induce the degradation of multiple AR proteins.[3]

This mechanism of action is distinct from traditional AR inhibitors like enzalutamide, which only block the receptor's function. By inducing degradation, this compound can overcome resistance mechanisms associated with AR overexpression or mutations that affect ligand binding.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: Potency and Efficacy of this compound

ParameterCell LineValueConditionsReference(s)
DC50 VCaP5 nM20 hours treatment[1]
Dmax VCaP>95%20 hours treatment[1]
AR Degradation VCaP, LNCaP>90%100 nM, 6 hours[5]
AR Degradation Prostate Cancer Cells>98%100 nM, 12 hours[1]
IC50 (Radioligand Binding Assay) -36 nM-[6]
EC50 (Apoptosis Induction) VCaP10-fold lower than enzalutamide-[4]

Table 2: Efficacy of this compound Against Clinically Relevant AR Mutants

This compound has demonstrated the ability to effectively degrade several AR mutants that are associated with resistance to conventional antiandrogen therapies.[2][6]

AR MutantAssociated Resistance
F876L Enzalutamide, Apalutamide
T877A Flutamide, Glucocorticoids, Progesterone
L702H Glucocorticoids
H874Y Flutamide, Glucocorticoids, Progesterone
M896V Bicalutamide

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Culture
  • VCaP and LNCaP Cell Lines: These human prostate cancer cell lines, which endogenously express the Androgen Receptor, are commonly used to study the effects of AR-targeted therapies.

    • Culture Medium: VCaP cells are typically cultured in DMEM, while LNCaP cells are grown in RPMI-1640 medium. Both are supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

    • Androgen Deprivation Studies: For experiments investigating the effect of androgens, cells are often cultured in phenol (B47542) red-free medium with charcoal-stripped FBS to remove endogenous steroids.

    • Subculturing: Cells are passaged upon reaching 70-80% confluency using trypsin-EDTA.

Western Blotting

Western blotting is a fundamental technique used to detect and quantify the levels of specific proteins, in this case, the Androgen Receptor, to assess the degradation induced by this compound.

  • Cell Lysis: Cells are treated with this compound or a vehicle control for the desired time and concentration. Subsequently, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay to ensure equal loading of protein for each sample.

  • Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the Androgen Receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensity is quantified to determine the extent of AR degradation.

Tandem Ubiquitin-Binding Element (TUBE) Pull-Down Assay

This assay is used to confirm that the this compound-mediated degradation of the Androgen Receptor occurs through polyubiquitination.

  • Principle: TUBEs are engineered proteins that have a high affinity for polyubiquitin chains. By incubating cell lysates with TUBE-conjugated beads, polyubiquitinated proteins can be specifically pulled down and enriched.

  • Procedure:

    • Cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.

    • Cells are lysed, and the lysates are incubated with TUBE-conjugated agarose (B213101) beads.

    • The beads are washed to remove non-specifically bound proteins.

    • The pulled-down proteins are eluted and analyzed by western blotting using an anti-AR antibody to detect polyubiquitinated Androgen Receptor. An increase in the high molecular weight smear of ubiquitinated AR in this compound treated cells confirms the mechanism.[2]

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of prostate cancer cells.

  • Procedure:

    • Cells (e.g., VCaP, LNCaP) are seeded in 96-well plates.

    • After allowing the cells to adhere, they are treated with various concentrations of this compound, enzalutamide (as a comparator), or a vehicle control.

    • The cells are incubated for a defined period (e.g., 3-5 days).

    • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

    • The results are used to determine the concentration of this compound required to inhibit cell growth by 50% (GI50).

Apoptosis Assay

This assay is used to determine if the inhibition of cell proliferation by this compound is due to the induction of programmed cell death (apoptosis).

  • Principle: A common method involves the use of Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry.

    • Annexin V: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, thereby identifying apoptotic cells.

    • Propidium Iodide (PI): PI is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells.

  • Procedure:

    • Cells are treated with this compound or a control.

    • The cells are harvested and stained with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry.

    • The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). An increase in the Annexin V-positive population indicates that this compound induces apoptosis.[4]

Visualizations

Signaling Pathway Diagram

ARCC4_Mechanism_of_Action cluster_cytoplasm Cytoplasm AR Androgen Receptor (AR) TernaryComplex Ternary Complex (AR-ARCC4-VHL) AR->TernaryComplex ARCC4 This compound ARCC4->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb_AR Polyubiquitinated AR TernaryComplex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Mechanism of action of this compound leading to AR degradation.

Experimental Workflow: Western Blot for AR Degradation

Western_Blot_Workflow start Prostate Cancer Cells (e.g., VCaP, LNCaP) treatment Treat with this compound (and controls) start->treatment lysis Cell Lysis (RIPA buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-AR) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Quantify Band Intensity (AR Degradation) detection->analysis

Caption: Workflow for assessing this compound-mediated AR degradation.

Logical Relationship: this compound vs. Enzalutamide

ARCC4_vs_Enzalutamide cluster_enza Enzalutamide cluster_arcc4 This compound AR_signaling AR Signaling (Drives Prostate Cancer) enza Binds to AR inhibition Inhibits AR Function enza->inhibition inhibition->AR_signaling Blocks arcc4 Binds to AR & VHL degradation Induces AR Degradation arcc4->degradation degradation->AR_signaling Eliminates Source

Caption: Contrasting mechanisms of this compound and Enzalutamide.

References

ARCC-4: A Technical Overview of a Potent Androgen Receptor PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen receptor (AR) signaling is a critical driver in the development and progression of prostate cancer.[1][2][3] Consequently, therapies targeting this pathway, such as the antagonist enzalutamide (B1683756), are frontline treatments.[4][5] However, the emergence of drug resistance, often through AR gene amplification, mutations, or overexpression, presents a significant clinical challenge, leading to castration-resistant prostate cancer (CRPC).[4][6][7]

To overcome the limitations of occupancy-based inhibitors, a new therapeutic modality, Proteolysis Targeting Chimeras (PROTACs), has been developed.[1][2][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it.[2][8] ARCC-4 is a highly potent, low-nanomolar PROTAC designed to specifically target the androgen receptor for degradation.[1][9] This document provides an in-depth technical guide to the mechanism, efficacy, and experimental evaluation of this compound.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is an enzalutamide-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[9][10][11] Its mechanism is a catalytic process involving several key steps:

  • Ternary Complex Formation: this compound, with its two distinct warheads, simultaneously binds to the ligand-binding domain of the Androgen Receptor and the VHL E3 ligase, forming a trimeric complex.[1][2][9]

  • Induced Polyubiquitination: The proximity induced by the ternary complex allows the E3 ligase to tag the AR protein with a chain of ubiquitin molecules. This polyubiquitination marks the AR for destruction.[12]

  • Proteasomal Degradation: The cell's natural disposal machinery, the 26S proteasome, recognizes the polyubiquitinated AR and degrades it into small peptides.[9][12]

  • Catalytic Cycle: After inducing degradation, this compound is released and can engage another AR protein, enabling a single molecule to trigger the destruction of multiple target proteins.[12]

This degradation-based approach offers a key advantage over traditional inhibition, as it can eliminate the AR protein entirely, thereby overcoming resistance mechanisms related to AR overexpression or mutations that might otherwise render inhibitors ineffective.[4][7]

cluster_0 Cytoplasm cluster_1 Proteasome AR Androgen Receptor (AR) Ternary Ternary Complex (AR-ARCC4-VHL) AR->Ternary Binds ARCC4 This compound ARCC4->Ternary VHL VHL E3 Ligase VHL->Ternary Recruits Ternary->ARCC4 Release & Recycling PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: Mechanism of this compound induced AR degradation.

Quantitative Data Summary

This compound demonstrates potent and efficient degradation of the Androgen Receptor in various prostate cancer cell lines, significantly outperforming its parent compound, enzalutamide, in key metrics.

Table 1: In Vitro Efficacy and Potency of this compound

ParameterValueCell Line(s)ConditionsReference(s)
DC50 5 nMVCaP20 hours treatment[9]
Dmax >95%VCaP20 hours treatment[1][2][9]
AR Degradation >98%Prostate Cancer Cells100 nM, 12 hours[9][10]
AR Degradation >90%VCaP, LNCaP100 nM, 6 hours[13]
IC50 (AR Binding) 36 nMLNCaP cell lysatesRadioligand binding assay[7]
EC50 (Apoptosis) ~10-fold lower than EnzalutamideVCaPCaspase-Glo 3/7 Assay[7]
  • DC50 (Degradation Concentration 50): The concentration of the degrader required to induce 50% degradation of the target protein.

  • Dmax (Maximum Degradation): The maximum percentage of protein degradation achievable.

  • IC50 (Inhibitory Concentration 50): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.[14]

  • EC50 (Effective Concentration 50): The concentration of a drug that gives half-maximal response.[14]

Table 2: Efficacy Against Clinically Relevant AR Mutants

This compound effectively degrades AR mutants known to be associated with resistance to antiandrogen therapies.[9][12]

AR MutantAssociated ResistanceThis compound ActivityReference(s)
F876L Resistance to EnzalutamideEffective Degradation[7][12]
T877A Resistance to various antiandrogensEffective Degradation[12]
L702H Resistance to various antiandrogensEffective Degradation[12]
H874Y Resistance to various antiandrogensEffective Degradation[12]
M896V Resistance to various antiandrogensEffective Degradation[12]

Signaling Pathway Context

The canonical androgen signaling pathway is central to prostate cell function and prostate cancer proliferation. Androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to AR in the cytoplasm, causing it to dissociate from heat shock proteins, dimerize, and translocate to the nucleus.[6][15][16] There, it binds to Androgen Response Elements (AREs) on DNA, driving the transcription of genes essential for cell growth and survival.[15][16] this compound intervenes by targeting the AR protein for degradation, thereby preventing all downstream signaling events.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR + HSP Complex Androgen->AR_HSP Binds AR_Active Active AR Dimer AR_HSP->AR_Active HSP Dissociation & Dimerization ARCC4_Action This compound induces AR Degradation AR_HSP->ARCC4_Action TARGET ARE Androgen Response Element (ARE) on DNA AR_Active->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription (e.g., PSA) ARE->Transcription Recruits Co-regulators Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Figure 2: this compound intervention in the AR signaling pathway.

Detailed Experimental Protocols

The characterization of this compound involves a series of standard and specialized biochemical and cell-based assays.

1. In Vitro AR Degradation Assay (Western Blot)

  • Objective: To quantify the degradation of AR protein levels following treatment with this compound.

  • Methodology:

    • Cell Culture: Plate AR-positive prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates and allow them to adhere overnight.[17]

    • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10,000 nM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 6, 12, 24 hours).[9][13]

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[17]

    • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against AR (and a loading control like tubulin or GAPDH) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.[17]

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software.

2. Cell Proliferation Assay (e.g., CellTiter-Glo®)

  • Objective: To determine the effect of this compound on the proliferation of prostate cancer cells.

  • Methodology:

    • Cell Seeding: Seed VCaP or LNCaP cells in opaque-walled 96-well plates at a density of ~5000 cells/well.[18]

    • Treatment: After 24 hours, treat cells with a serial dilution of this compound, enzalutamide, and relevant controls.

    • Incubation: Incubate plates for 5-7 days to allow for effects on proliferation.

    • Measurement: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. Read luminescence on a plate reader.

    • Analysis: Normalize data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 for growth inhibition.

3. Tandem Ubiquitin Binding Element (TUBE) Pull-Down Assay

  • Objective: To confirm that this compound induces the polyubiquitination of AR.[12]

  • Methodology:

    • Cell Treatment: Treat VCaP cells with a high concentration of this compound (e.g., 1 µM) for a short duration (e.g., 2.5 hours) to capture the ubiquitination event before complete degradation.[13] Include a proteasome inhibitor (e.g., epoxomicin) to allow accumulation of polyubiquitinated proteins.

    • Lysis: Lyse cells under denaturing conditions to disrupt protein-protein interactions but preserve the covalent ubiquitin linkage.

    • Pull-Down: Incubate the cell lysate with TUBE1 agarose (B213101) beads, which have a high affinity for polyubiquitin (B1169507) chains.

    • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured polyubiquitinated proteins.

    • Western Blot: Analyze the eluate by Western blotting using an anti-AR antibody to detect the presence of polyubiquitinated AR. An enrichment of high molecular weight AR species indicates successful polyubiquitination.[13]

cluster_invitro In Vitro Assays cluster_analysis Downstream Analysis Culture 1. Cell Culture (e.g., VCaP, LNCaP) Treatment 2. Compound Treatment (this compound, Controls) Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis Prolif Proliferation Assay (Viability, IC50) Treatment->Prolif Measure Viability WB Western Blot (AR Degradation, DC50) Lysis->WB Degradation Quantification TUBE TUBE Pull-Down (Ubiquitination) Lysis->TUBE Confirm Mechanism

Figure 3: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a significant advancement in the targeting of the Androgen Receptor.[4] By inducing its degradation, this compound effectively ablates AR signaling, inhibits the proliferation of prostate cancer cells, and circumvents common mechanisms of resistance to traditional antiandrogen therapies.[7][9] Its ability to degrade clinically relevant AR mutants highlights its potential therapeutic benefits in contexts where current drugs fail.[1][12] The data strongly support that this compound is not only a powerful tool for probing AR biology but also a promising lead compound for the development of new treatments for castration-resistant prostate cancer.[1][2] Further preclinical and in vivo studies are warranted to fully evaluate its therapeutic potential.

References

The PROTAC ARCC-4: A Technical Guide to its Mechanism of Action in Androgen Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting AR have been successful, the development of resistance, often through AR overexpression or mutation, remains a significant clinical challenge. ARCC-4, a Proteolysis Targeting Chimera (PROTAC), represents a novel therapeutic strategy designed to overcome these resistance mechanisms by inducing the targeted degradation of the AR protein. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on AR signaling, and presenting the experimental protocols used to elucidate its function.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate the androgen receptor. It is composed of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By simultaneously binding to both AR and VHL, this compound forms a ternary complex, which brings the E3 ligase in close proximity to the AR. This proximity facilitates the polyubiquitination of AR by the E3 ligase complex. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a significant reduction in total AR protein levels within the cell. This degradation-based mechanism is distinct from traditional inhibitors that merely block the receptor's function and can be effective even when AR is overexpressed or mutated.[1][2]

ARCC4_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound AR Androgen Receptor (AR) This compound->AR binds VHL VHL E3 Ligase This compound->VHL recruits Ternary_Complex AR - this compound - VHL Ub Ubiquitin AR_Ub Polyubiquitinated AR Ub->AR_Ub tags AR Proteasome 26S Proteasome Degraded_AR AR Degradation & Downregulation of AR Signaling Proteasome->Degraded_AR results in Ternary_Complex->Ub facilitates polyubiquitination AR_Ub->Proteasome targeted for degradation

Figure 1: Mechanism of this compound induced Androgen Receptor degradation.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro experiments, demonstrating its potent and rapid degradation of the androgen receptor.

ParameterCell LineValueDescription
DC50 VCaP5 nMConcentration of this compound required to degrade 50% of AR protein after a 20-hour treatment.[3]
Dmax VCaP>95%Maximum degradation of AR protein achieved with this compound treatment after 20 hours.[3]
Degradation Kinetics VCaP~90% degradation by 4hTime-course analysis shows rapid onset of AR degradation with 100 nM this compound.[1]
Degradation Kinetics VCaP>98% degradation by 12hNear-complete degradation of AR is observed after a 12-hour treatment with 100 nM this compound.[1]
Apoptosis Induction (EC50) VCaP10-fold lower than enzalutamide (B1683756)This compound is significantly more potent at inducing apoptosis in castration-resistant prostate cancer cells compared to the standard-of-care inhibitor, enzalutamide.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of this compound on androgen receptor signaling are provided below.

Western Blotting for AR Degradation

This protocol is used to qualitatively and quantitatively assess the levels of AR protein in cells following treatment with this compound.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[1]

    • Centrifuge lysates at 15,000 rpm to pellet cell debris.[1]

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[1]

    • Incubate the membrane with a primary antibody specific for AR overnight at 4°C.[1]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent.[1]

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Prostate Cancer Cells Treatment Treat with this compound Cell_Culture->Treatment Lysis Cell Lysis (RIPA Buffer) Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (5% Milk) Transfer->Blocking Primary_Ab Primary Antibody (anti-AR) Blocking->Primary_Ab Secondary_Ab HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis Image & Analyze

Figure 2: Experimental workflow for Western Blotting analysis.
Cell Proliferation Assay

This assay measures the effect of this compound on the growth of prostate cancer cells.

  • Cell Seeding:

    • Seed 5,000 cells per well in a 96-well plate in the appropriate culture medium.[1]

    • For VCaP cells, use phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS.[1]

    • Incubate for 3 days at 37°C.[1]

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound or control compounds.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.

  • Data Analysis:

    • Normalize the data to vehicle-treated controls and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

  • Cell Seeding:

    • Seed 5,000 VCaP cells per well in a 96-well plate in phenol red-free DMEM with 10% charcoal-stripped FBS.[1]

    • Incubate for 48 hours at 37°C.[1]

  • Compound Treatment:

    • Add 4x concentrated this compound or control compounds to the wells to achieve the final desired concentrations.[1]

  • Incubation:

    • Incubate the treated cells for 48 hours at 37°C.[1]

  • Caspase Activity Measurement:

    • Add Caspase-Glo® 3/7 Reagent (Promega, G8091) to each well and incubate at room temperature for 1 hour.[1]

  • Luminescence Reading:

    • Measure the luminescence of each well using a luminometer.[1]

  • Data Analysis:

    • Analyze and plot the data using appropriate software to determine the EC50 for apoptosis induction.[1]

Tandem Ubiquitin Binding Elements (TUBE1) Pull-Down Assay

This assay is used to detect the polyubiquitination of AR induced by this compound.

  • Cell Treatment:

    • Treat VCaP cells with 1 µM of this compound, enzalutamide, epimer, or vehicle for 2.5 hours at 37°C.[1]

  • Cell Lysis:

    • Lyse cells in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and 10% glycerol, supplemented with protease, phosphatase, and deubiquitinase inhibitors.[1]

    • Clear the lysates by centrifugation at 15,000 RPM for 10 minutes.[1]

  • Pull-Down:

    • Incubate equal amounts of the supernatant with 25 µL of TUBE1 agarose (B213101) beads for 2 hours at 4°C.[1]

  • Washing and Elution:

    • Collect the beads by centrifugation, wash them, and resuspend them in 2x SDS buffer.[1]

    • Boil the beads for 5 minutes to elute the bound proteins.[1]

  • Western Blotting:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-AR antibody to detect polyubiquitinated AR.[1]

TUBE1_Pull_Down_Workflow Cell_Treatment Treat VCaP cells with this compound Cell_Lysis Lyse cells with deubiquitinase inhibitors Cell_Treatment->Cell_Lysis Incubation Incubate lysate with TUBE1 agarose beads Cell_Lysis->Incubation Wash_Elute Wash beads and elute bound proteins Incubation->Wash_Elute Western_Blot Western Blot for AR Wash_Elute->Western_Blot Analysis Detect polyubiquitinated AR Western_Blot->Analysis

Figure 3: Workflow for the TUBE1 Pull-Down Assay.

Conclusion

This compound demonstrates a potent and effective mechanism for reducing androgen receptor levels in prostate cancer cells. By hijacking the VHL E3 ligase to induce proteasomal degradation of AR, this compound overcomes the limitations of traditional AR inhibitors. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance novel therapies for prostate cancer. The ability of this compound to degrade clinically relevant AR mutants highlights its potential as a next-generation therapeutic for patients who have developed resistance to current treatments.

References

Investigating the Downstream Effects of ARCC-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARCC-4 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer. This document provides a comprehensive technical overview of the downstream effects of this compound, its mechanism of action, and relevant experimental protocols. This compound, an enzalutamide-based PROTAC, recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target the androgen receptor for proteasomal degradation. This approach offers a significant advantage over traditional AR inhibitors by eliminating the receptor protein, thereby overcoming resistance mechanisms associated with AR overexpression and mutation.[1][2] This guide will detail the cellular processes affected by this compound, present quantitative data on its efficacy, and provide methodologies for its study.

Introduction to this compound

This compound is a heterobifunctional molecule that simultaneously binds to the Androgen Receptor and the VHL E3 ubiquitin ligase. This binding induces the formation of a ternary complex, leading to the polyubiquitination of the AR and its subsequent degradation by the proteasome. This "event-driven" mechanism allows for substoichiometric, catalytic degradation of the target protein, making it highly potent. Unlike traditional "occupancy-driven" inhibitors such as enzalutamide (B1683756), which require high concentrations to block AR function, this compound can effectively eliminate the receptor at low nanomolar concentrations.[1][3] This targeted protein degradation strategy has shown promise in overcoming resistance to conventional anti-androgen therapies in prostate cancer.[1]

Mechanism of Action and Downstream Signaling

The primary downstream effect of this compound is the potent and selective degradation of the Androgen Receptor.[4] This degradation leads to the inhibition of AR-mediated signaling pathways, which are crucial for the growth and survival of prostate cancer cells.[5] Key downstream consequences include:

  • Inhibition of AR-Dependent Gene Transcription: By degrading the AR, this compound prevents its translocation to the nucleus and subsequent binding to Androgen Response Elements (AREs) in the DNA. This blocks the transcription of AR target genes, such as Prostate-Specific Antigen (PSA), which are involved in cell proliferation and survival.[6][7]

  • Induction of Apoptosis: The suppression of AR signaling by this compound leads to the induction of apoptosis (programmed cell death) in AR-dependent prostate cancer cells.[1][8]

  • Inhibition of Cell Proliferation: this compound has been shown to be more effective than its parent compound, enzalutamide, at inhibiting the proliferation of AR-amplified prostate cancer cells.

  • Efficacy Against Resistant Mutants: this compound effectively degrades clinically relevant AR mutants that are associated with resistance to anti-androgen therapies.[9][3]

Signaling Pathway Diagram

ARCC4_Signaling cluster_nucleus Nucleus AR Androgen Receptor (AR) Ternary_Complex AR-ARCC4-VHL Ternary Complex AR->Ternary_Complex ARE Androgen Response Element (ARE) ARCC4 This compound ARCC4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_AR Polyubiquitinated AR Ternary_Complex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome PolyUb_AR->Proteasome Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Target_Genes Target Gene Transcription (e.g., PSA) ARE->Target_Genes Activation Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition

Caption: Mechanism of action of this compound leading to AR degradation and downstream effects.

Quantitative Data Summary

The efficacy of this compound has been quantified in various cellular models of prostate cancer. The following tables summarize key performance metrics.

ParameterCell LineValueReference
DC₅₀ (Degradation)VCaP5 nM
Dₘₐₓ (Degradation)VCaP>98%[4]
Time to >90% Degradation VCaP, LNCaP~6 hours (at 100 nM)[10]
GI₅₀ (Growth Inhibition)LNCaPSignificantly lower than enzalutamide

Table 1: In Vitro Efficacy of this compound

AR MutantDegradation by this compoundReference
AR-F876LEffective
AR-T877AEffective
AR-L702HEffective
AR-H874YEffective
AR-M896VEffective

Table 2: Efficacy of this compound Against Clinically Relevant AR Mutants

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the existing research on this compound.

In Vitro AR Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of the Androgen Receptor in response to this compound treatment.

Objective: To determine the extent and time-course of AR degradation.

Methodology:

  • Cell Culture: Plate AR-positive prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates and allow them to adhere overnight.[6]

  • Treatment: Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 2, 4, 6, 12, 24 hours).[10] A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6] Densitometry analysis can be used to quantify the AR protein levels relative to a loading control (e.g., GAPDH or β-tubulin).

Experimental Workflow: Western Blot for AR Degradation

Western_Blot_Workflow A 1. Cell Culture (VCaP, LNCaP) B 2. This compound Treatment (Time Course & Doses) A->B C 3. Cell Lysis (RIPA Buffer) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. ECL Detection & Imaging G->H I 9. Data Analysis (Densitometry) H->I

Caption: Workflow for assessing this compound mediated AR degradation via Western Blot.

Cell Proliferation Assay

This assay measures the effect of AR degradation on the viability and proliferation of cancer cells.

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound.

Methodology:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 5-7 days to allow for effects on proliferation to manifest.[6]

  • Viability Assessment: Measure cell viability using a commercially available assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the GI₅₀ value.

Tandem Ubiquitin-Binding Element (TUBE) Pull-Down Assay

This assay confirms that AR degradation is mediated by polyubiquitination.

Objective: To detect the polyubiquitination of AR following this compound treatment.

Methodology:

  • Cell Treatment: Treat cells with this compound, a proteasome inhibitor (to allow accumulation of polyubiquitinated proteins), and a vehicle control.

  • Cell Lysis: Lyse the cells under denaturing conditions to preserve ubiquitin chains.

  • Pull-Down: Incubate the cell lysates with TUBE-agarose beads, which have a high affinity for polyubiquitin (B1169507) chains.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins and analyze for the presence of AR by Western blotting. An enrichment of high molecular weight AR species in the this compound treated sample indicates polyubiquitination.[9]

Conclusion

This compound represents a promising therapeutic strategy for targeting the Androgen Receptor in prostate cancer. Its ability to induce potent and selective degradation of AR, including clinically relevant mutants, offers a distinct advantage over traditional occupancy-based inhibitors. The downstream effects of this compound, including the inhibition of AR-dependent transcription, induction of apoptosis, and suppression of cell proliferation, highlight its potential to overcome drug resistance. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of AR-targeting PROTACs.

References

ARCC-4: A Technical Guide for Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer is a leading cause of cancer-related death in men worldwide. The androgen receptor (AR) is a key driver of prostate cancer initiation and progression. While androgen deprivation therapies and AR antagonists like enzalutamide (B1683756) are standard treatments, resistance often emerges, frequently driven by AR mutations or overexpression. ARCC-4, a Proteolysis Targeting Chimera (PROTAC), represents a novel therapeutic strategy designed to overcome these resistance mechanisms by inducing the targeted degradation of the AR protein. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and key signaling pathways, to support its application in prostate cancer research and drug development.

Core Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This binding induces the formation of a ternary complex, leading to the polyubiquitination of the AR. The ubiquitinated AR is then recognized and degraded by the 26S proteasome, resulting in a significant reduction of cellular AR levels.[5] Unlike traditional inhibitors that merely block AR function, this compound eliminates the AR protein entirely, offering a more durable and potent suppression of AR signaling.[5][6] This degradation-based approach has been shown to be effective against wild-type AR, overexpressed AR, and clinically relevant AR mutants that confer resistance to conventional therapies.[2][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and potency of this compound in various prostate cancer cell lines.

Cell Line AR Status This compound DC50 (nM) This compound Dmax (%) Reference
VCaPAR Amplification, Wild-type5>98[5]
LNCaPT878A MutationNot explicitly stated, but potent degradation shown>90 (at 100 nM)[5]
22Rv1AR Splice Variants (AR-V7)Potent degradation shownSignificant degradation at 100 nM[5]

Table 1: Degradation Potency of this compound in Prostate Cancer Cell Lines. DC50 represents the concentration of this compound required to degrade 50% of the AR protein, and Dmax is the maximum percentage of AR degradation achieved.

Compound VCaP Cells IC50 (nM) LNCaP/AR Cells IC50 (nM) Reference
This compound~100~200[5]
Enzalutamide~500~1000[5]

Table 2: Anti-proliferative Activity of this compound Compared to Enzalutamide. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

AR Mutant This compound Degradation Efficacy Reference
F877LEffective degradation[5]
T878A (in LNCaP)Effective degradation[5]

Table 3: Efficacy of this compound Against Clinically Relevant AR Mutants.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

ARCC4_Mechanism cluster_cell Prostate Cancer Cell ARCC4 This compound Ternary_Complex AR-ARCC4-VHL Ternary Complex ARCC4->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited PolyUb_AR Polyubiquitinated AR Ternary_Complex->PolyUb_AR Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_AR->Proteasome Targeted for Degradation Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Downstream_Signaling Inhibition of AR Downstream Signaling Degraded_AR->Downstream_Signaling Apoptosis Induction of Apoptosis Downstream_Signaling->Apoptosis AR_Degradation_Workflow cluster_workflow AR Degradation Assessment Workflow start Seed Prostate Cancer Cells (e.g., VCaP, LNCaP) treatment Treat with this compound (Dose- and Time-course) start->treatment lysis Cell Lysis (RIPA buffer + inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot data_analysis Densitometry and Data Analysis western_blot->data_analysis end Determine DC50 and Dmax data_analysis->end

References

Understanding PROTACs: A Technical Guide to ARCC-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to overcome the limitations of traditional inhibitor-based drugs. Instead of merely blocking the function of a target protein, PROTACs hijack the cell's natural protein disposal system to induce targeted protein degradation. This guide provides an in-depth technical overview of ARCC-4, a potent and selective PROTAC designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer. By leveraging the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound demonstrates superior efficacy in preclinical models of prostate cancer, including those resistant to conventional anti-androgen therapies. This document details the mechanism of action, quantitative preclinical data, and comprehensive experimental protocols for the evaluation of this compound, offering a valuable resource for researchers in the field of targeted protein degradation and prostate cancer drug development.

Introduction to PROTAC Technology and this compound

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This "event-driven" mechanism allows for the catalytic degradation of target proteins, offering a potential advantage over traditional "occupancy-driven" inhibitors.

This compound is a PROTAC that consists of a derivative of enzalutamide (B1683756), a non-steroidal anti-androgen, linked to a ligand for the VHL E3 ligase.[1] By binding to the Androgen Receptor, this compound facilitates its ubiquitination and subsequent degradation, thereby ablating AR signaling. This approach has shown significant promise in overcoming resistance mechanisms to traditional anti-androgen therapies, which often involve AR mutations or overexpression.[2][3]

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the formation of a ternary complex between the Androgen Receptor, this compound, and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the AR protein. The resulting polyubiquitinated AR is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple AR proteins.

ARCC4_Mechanism_of_Action cluster_2 E3 Ubiquitin Ligase Complex cluster_3 Ubiquitination & Degradation ARCC4 This compound (Enzalutamide-Linker-VHL Ligand) AR Androgen Receptor (AR) ARCC4->AR VHL VHL ARCC4->VHL Recruits VHL Ternary_Complex Ternary Complex (AR-ARCC4-VHL) ARCC4->Ternary_Complex AR->Ternary_Complex E3_complex E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) VHL->Ternary_Complex Ub Ubiquitin AR_Ub Polyubiquitinated AR Proteasome 26S Proteasome Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Ternary_Complex->AR_Ub Polyubiquitination E2 E2-Ub E2->Ternary_Complex Ubiquitin Transfer AR_Ub->Proteasome Recognition & Degradation

Figure 1: Mechanism of this compound induced degradation of the Androgen Receptor.

Quantitative Preclinical Data

This compound has demonstrated potent and efficient degradation of the Androgen Receptor across various prostate cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Degradation Potency of this compound
Cell LineDC50 (nM)Dmax (%)Time to Dmax (hours)Reference
VCaP5>9812[4][5]
LNCaPNot Reported>906[6]
22Rv1Not ReportedSignificant Degradation24[6]

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.

Table 2: Efficacy of this compound Against Clinically Relevant AR Mutants

This compound effectively degrades several AR mutants associated with resistance to anti-androgen therapies.

AR MutantCellular ContextOutcomeReference
F876LProstate Cancer CellsEffective Degradation[3]
T877AProstate Cancer CellsEffective Degradation[3]
W742CProstate Cancer CellsEffective Degradation[3]
H875YProstate Cancer CellsEffective Degradation[3]
M896VProstate Cancer CellsEffective Degradation[3]
Table 3: Comparison of this compound and Enzalutamide in Cellular Assays
AssayCell LineThis compoundEnzalutamideReference
Cell Proliferation VCaPMore potent inhibitionLess potent inhibition[5]
Apoptosis Induction VCaPMore potent inductionLess potent induction[2]
Activity in High Androgen VCaPRetains activityActivity is out-competed[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Cell Culture
  • Cell Lines:

    • VCaP: Maintained in DMEM supplemented with 10% fetal bovine serum (FBS).

    • LNCaP: Maintained in RPMI-1640 medium supplemented with 10% FBS.

    • 22Rv1: Maintained in RPMI-1640 medium supplemented with 10% FBS.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2. For experiments involving hormonal stimulation, cells are typically cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped FBS (CSS) to deplete endogenous androgens.

Western Blotting for AR Degradation

This protocol is used to quantify the levels of Androgen Receptor protein following treatment with this compound.

  • Cell Seeding and Treatment:

    • Seed VCaP, LNCaP, or 22Rv1 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the indicated time points (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Load equal amounts of protein (typically 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody such as GAPDH or β-tubulin (e.g., 1:5000 dilution) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software. Normalize AR levels to the loading control.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation of prostate cancer cells.

  • Cell Seeding:

    • Seed VCaP, LNCaP, or 22Rv1 cells in a 96-well plate at a density of 5,000 cells per well in their respective growth media.

  • Treatment:

    • After 24 hours, treat the cells with a serial dilution of this compound or enzalutamide. Include a vehicle-only control.

  • Incubation:

    • Incubate the plates for 3 to 6 days at 37°C.

  • Viability Measurement:

    • Assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Tandem Ubiquitin-Binding Element (TUBE) Pull-Down Assay

This assay is used to confirm the ubiquitination of the Androgen Receptor induced by this compound.

  • Cell Treatment and Lysis:

    • Treat VCaP cells with 1 µM this compound or control compounds for 2.5 hours.[5]

    • Lyse the cells in a buffer containing TUBE1 resin, which specifically binds to polyubiquitin (B1169507) chains.

  • Pull-Down:

    • Incubate the cell lysate with the TUBE1 resin to capture polyubiquitinated proteins.

    • Wash the resin to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the captured proteins from the resin.

    • Analyze the eluates by Western blotting using an antibody specific for the Androgen Receptor to detect the presence of polyubiquitinated AR. An enrichment of a high molecular weight smear corresponding to polyubiquitinated AR in the this compound treated sample confirms the mechanism of action.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship of the key components in the PROTAC system.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Mechanism of Action Confirmation A Cell Culture (VCaP, LNCaP, 22Rv1) B This compound Treatment (Dose-response & Time-course) A->B C Western Blot (AR Degradation - DC50, Dmax) B->C D Cell Proliferation Assay (IC50) B->D E TUBE Pull-Down Assay (AR Ubiquitination) B->E F VHL Knockdown/Inhibition C->F Inform G Proteasome Inhibition (e.g., MG132) C->G Inform H Rescue of AR Degradation F->H G->H

Figure 2: General experimental workflow for the evaluation of this compound.

Logical_Relationship PROTAC This compound (Bifunctional Molecule) Target Androgen Receptor (Protein of Interest) PROTAC->Target Binds E3_Ligase VHL E3 Ligase (Recruited Enzyme) PROTAC->E3_Ligase Recruits Degradation Target Degradation Target->Degradation Leads to Ubiquitin_System Ubiquitin-Proteasome System (UPS) E3_Ligase->Ubiquitin_System Hijacks Ubiquitin_System->Target Acts on

Figure 3: Logical relationship of key components in the this compound PROTAC system.

Conclusion

This compound stands as a compelling example of the potential of PROTAC technology to address significant challenges in oncology, particularly in the context of drug resistance. Its ability to potently and selectively degrade the Androgen Receptor, including clinically relevant mutants, highlights a superior preclinical profile compared to its parent inhibitor, enzalutamide. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research and development of AR-targeting PROTACs and other targeted protein degraders. As our understanding of the intricacies of PROTAC design and mechanism of action continues to evolve, molecules like this compound pave the way for a new generation of cancer therapeutics.

References

The Impact of ARCC-4 on Androgen Receptor-Dependent Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) is a critical driver of prostate cancer progression, and targeting its signaling axis remains a cornerstone of therapy. However, resistance to conventional AR antagonists is a significant clinical challenge. ARCC-4, a Proteolysis Targeting Chimera (PROTAC), represents a novel therapeutic strategy that induces the degradation of the AR protein rather than merely inhibiting it. This technical guide provides an in-depth overview of the impact of this compound on AR-dependent gene expression, compiling available quantitative data, detailing key experimental methodologies, and visualizing the underlying molecular and experimental workflows.

Introduction to this compound: A PROTAC-Based AR Degrader

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of the androgen receptor.[1][2] It is composed of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This dual binding brings the E3 ligase into close proximity with the AR, leading to the polyubiquitination of the AR and its subsequent degradation by the proteasome.[5][6] This degradation-based mechanism offers several potential advantages over traditional occupancy-based inhibitors like enzalutamide (B1683756), including efficacy against AR mutants and activity in high androgen environments.[7][8]

Quantitative Efficacy of this compound

This compound has demonstrated high potency in degrading the androgen receptor across various prostate cancer cell lines. The following tables summarize the key quantitative metrics of its activity.

Table 1: In Vitro Degradation Efficacy of this compound

ParameterCell LineValueReference
DC50 LNCaP5 nM[7]
VCaP5 nM[3]
Dmax LNCaP>95%[3]
VCaP>98% (at 12h)[9]

DC50 (Degradation Concentration 50) is the concentration of the compound that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.

Table 2: Comparative Proliferative Inhibition of this compound and Enzalutamide

Cell LineCompoundIC50 (nM)Reference
VCaPThis compound~10[8]
Enzalutamide~100[8]
LNCaP/ARThis compound~30[8]
Enzalutamide~300[8]

IC50 (Inhibitory Concentration 50) is the concentration of the compound that inhibits cell proliferation by 50%. LNCaP/AR cells are LNCaP cells engineered to overexpress AR.

Impact on AR-Dependent Gene Expression

  • Prostate-Specific Antigen (PSA, KLK3) : Treatment with this compound has been shown to block the androgen-induced upregulation of PSA, a well-established biomarker of AR activity.[8]

  • Transmembrane Serine Protease 2 (TMPRSS2) : As a critical AR target gene involved in prostate cancer progression, the expression of TMPRSS2 is expected to be significantly downregulated by this compound-mediated AR degradation.

  • FK506-Binding Protein 5 (FKBP5) : This co-chaperone of the AR is itself an AR-responsive gene, creating a positive feedback loop. This compound is anticipated to disrupt this loop by reducing FKBP5 expression.

  • NK3 Homeobox 1 (NKX3-1) : A key transcription factor in prostate development and a tumor suppressor, NKX3-1 expression is androgen-regulated and thus likely inhibited by this compound.

  • Six-Transmembrane Epithelial Antigen of the Prostate 4 (STEAP4) : This metalloreductase is implicated in prostate cancer and its expression is influenced by androgens, making it a probable target for downregulation by this compound.

Further quantitative RT-PCR, microarray, or RNA-sequencing studies are necessary to fully elucidate the dose- and time-dependent effects of this compound on the entire landscape of AR-dependent gene expression.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the signaling pathway of this compound-induced AR degradation.

ARCC4_Mechanism cluster_cell Prostate Cancer Cell ARCC4 This compound Ternary_Complex AR-ARCC4-VHL Ternary Complex ARCC4->Ternary_Complex AR Androgen Receptor (AR) AR->Ternary_Complex Nucleus Nucleus AR->Nucleus Translocation VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_AR Polyubiquitinated AR Ternary_Complex->PolyUb_AR Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation Transcription_Block Transcription Blocked ARE Androgen Response Element (ARE) Target_Genes AR Target Genes (e.g., PSA, TMPRSS2) ARE->Target_Genes Transcription

Caption: this compound forms a ternary complex with AR and VHL E3 ligase, leading to AR polyubiquitination and proteasomal degradation, thereby inhibiting AR-dependent gene transcription.

Experimental Workflow: Western Blot for AR Degradation

This diagram outlines the typical workflow for assessing AR protein levels following this compound treatment.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for AR Degradation Start Start: Seed Prostate Cancer Cells Treatment Treat cells with this compound (Dose-response or Time-course) Start->Treatment Lysis Cell Lysis (RIPA buffer + inhibitors) Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-AR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis: Quantify Band Intensity Detection->Analysis

Caption: A stepwise workflow for the detection and quantification of AR protein levels by Western blot after this compound treatment.

Detailed Experimental Protocols

Cell Culture
  • Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines are commonly used.

  • Culture Medium: RPMI-1640 (for LNCaP and 22Rv1) or DMEM (for VCaP) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis for AR Degradation
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins on a 4-15% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against AR (e.g., rabbit anti-AR) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
  • Cell Treatment and RNA Extraction: Treat cells with this compound as described for the Western blot. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for AR target genes (e.g., KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle.

  • Incubation: Incubate the plate for 5-7 days to allow for effects on cell proliferation.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 values.

AR Ubiquitination Assay (Tandem Ubiquitin Binding Element - TUBE Pull-down)
  • Cell Treatment: Treat cells with this compound (typically at a higher concentration, e.g., 1 µM) for a short duration (e.g., 2-4 hours) to capture ubiquitinated AR before its degradation. A proteasome inhibitor (e.g., MG132) can be co-administered to enhance the accumulation of polyubiquitinated AR.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619) in addition to protease and phosphatase inhibitors.

  • Pull-down:

    • Incubate the cell lysates with TUBE-conjugated agarose (B213101) beads (which have a high affinity for polyubiquitin (B1169507) chains) for several hours at 4°C with rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer and analyze by Western blotting using an anti-AR antibody. An increase in high molecular weight smeared bands corresponding to polyubiquitinated AR is indicative of this compound activity.

Conclusion

This compound is a potent and selective degrader of the androgen receptor, offering a promising therapeutic strategy to overcome resistance to conventional AR antagonists in prostate cancer. Its degradation-based mechanism leads to the effective downregulation of AR-dependent gene expression, resulting in the inhibition of tumor cell proliferation and induction of apoptosis. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the molecular and cellular impacts of this compound and other AR-targeting PROTACs. Future studies employing comprehensive transcriptomic and proteomic analyses will be crucial to fully delineate the global effects of this compound on the AR signaling network and to identify potential biomarkers of response.

References

Methodological & Application

Application Notes and Protocols: ARCC-4 for LNCaP Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for the use of ARCC-4, a potent Proteolysis Targeting Chimera (PROTAC), for the targeted degradation of the Androgen Receptor (AR) in LNCaP prostate cancer cells.

Introduction

This compound is a low-nanomolar Androgen Receptor (AR) degrader designed to overcome resistance to traditional AR antagonists like enzalutamide (B1683756).[1][2] It functions as a heterobifunctional molecule, simultaneously binding to the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This induced proximity leads to the ubiquitination and subsequent degradation of the AR by the proteasome, effectively ablating AR signaling in prostate cancer cells.[2][4] LNCaP cells, being an androgen-sensitive human prostate adenocarcinoma cell line, serve as a critical model for studying AR-targeted therapies. This compound has demonstrated superior potency in degrading AR and inhibiting cell proliferation in LNCaP cells compared to enzalutamide.[2]

Mechanism of Action

This compound leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The molecule consists of a ligand that binds to the Androgen Receptor and another ligand that recruits the VHL E3 ligase, connected by a linker. This ternary complex formation facilitates the transfer of ubiquitin molecules to the AR, marking it for destruction by the proteasome.[4] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple AR proteins, contributing to its high potency.[2]

ARCC4_Mechanism cluster_cell LNCaP Cell cluster_ternary Ternary Complex AR Androgen Receptor (AR) AR_bound AR ARCC4 This compound ARCC4_bound This compound VHL VHL E3 Ligase VHL_bound VHL AR_bound->ARCC4_bound ARCC4_bound->VHL_bound Ub Ubiquitin VHL_bound->Ub AR_Ub Ubiquitinated AR Ub->AR_Ub Ubiquitination Proteasome Proteasome AR_Ub->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation ARCC4_outside This compound (extracellular) ARCC4_outside->ARCC4 Cellular Uptake

Caption: Mechanism of this compound induced Androgen Receptor degradation.

Quantitative Data

The following tables summarize the key performance metrics of this compound in cellular assays.

Table 1: this compound Degradation Potency and Efficacy

Cell Line Parameter Value Reference
VCaP DC50 5 nM [1]
VCaP Dmax (20 hours) >95% [1]
VCaP & LNCaP AR Degradation (100 nM, 12 hours) >98%

| VCaP & LNCaP | AR Depletion (100 nM, 6 hours) | >90% |[4] |

Table 2: Comparative Activity of this compound and Enzalutamide

Parameter This compound Enzalutamide Reference
AR Radioligand Binding IC50 36 nM 70 nM [2]

| Functional Activity Potency | ~10-fold more potent | - |[2] |

Experimental Protocols

LNCaP Cell Culture

A foundational aspect of studying this compound's effects is the proper maintenance of LNCaP cells.

  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Androgen Deprivation Medium: For experiments investigating androgen-dependent effects, use RPMI-1640 without phenol (B47542) red, supplemented with 5-10% charcoal-stripped FBS (CSS-FBS).[2]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells when they reach 70-80% confluency. Use a 0.25% Trypsin-EDTA solution for dissociation.[5]

Western Blotting for AR Degradation

This protocol details the assessment of AR protein levels following this compound treatment.

  • Cell Seeding: Seed LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10,000 nM) or a vehicle control (e.g., DMSO) for the desired time course (e.g., 4, 6, 12, 20, or 24 hours).[1][2][6]

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against AR overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., Tubulin or GAPDH) to normalize AR levels.[6]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis of the bands can be performed to quantify the extent of AR degradation.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of LNCaP cells.

  • Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 cells per well in 150 µL of the appropriate growth medium (e.g., RPMI + 5% CSS-FBS).[2]

  • Incubation: Allow cells to attach and grow for 24 hours at 37°C.

  • Treatment: Add 50 µL of 4x concentrated this compound, enzalutamide, or vehicle control to the wells to achieve the desired final concentrations.

  • Incubation: Incubate the treated cells for a period of 3 to 6 days at 37°C.

  • Viability Measurement:

    • Use a colorimetric or fluorometric assay such as MTS, XTT, or CellTiter-Glo® to determine cell viability according to the manufacturer's instructions.

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control wells and plot cell viability against drug concentration to determine IC50 values.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Measurement Culture Culture LNCaP Cells (RPMI + 10% FBS) Seed Seed Cells in Plates (6-well or 96-well) Culture->Seed Treat Treat with this compound (Dose-response & Time-course) Seed->Treat WB Western Blot (AR Degradation) Treat->WB Prolif Proliferation Assay (Cell Viability) Treat->Prolif DC50 Determine DC50 & Dmax WB->DC50 IC50 Determine IC50 Prolif->IC50

Caption: Experimental workflow for evaluating this compound in LNCaP cells.

Summary

This compound represents a promising therapeutic strategy for prostate cancer by effectively inducing the degradation of the Androgen Receptor. The protocols outlined above provide a framework for researchers to investigate the cellular effects of this compound in LNCaP cells, a key in vitro model of androgen-sensitive prostate cancer. The superior potency of this compound in degrading AR and inhibiting cell growth compared to conventional inhibitors highlights the potential of targeted protein degradation as a therapeutic modality.[2]

References

Application Notes: Utilizing ARCC-4 for Androgen Receptor Degradation in VCaP Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Androgen Receptor (AR) is a critical driver in the progression of prostate cancer, including castration-resistant prostate cancer (CRPC). While antagonists like enzalutamide (B1683756) are used in therapy, resistance often develops through mechanisms such as AR gene amplification and mutation. The VCaP (Vertebral-Cancer of the Prostate) cell line is a widely used preclinical model for CRPC as it exhibits AR gene amplification.[1]

ARCC-4 is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of specific proteins.[2][3] It is composed of an enzalutamide moiety that binds to the Androgen Receptor and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] This dual binding facilitates the formation of a ternary complex between AR and VHL, leading to the polyubiquitination of AR and its subsequent degradation by the proteasome.[1][3] This mechanism of action allows this compound to effectively eliminate the AR protein, offering a significant advantage over traditional inhibitors, especially in models of drug resistance.[1][2]

Mechanism of Action

This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. Unlike traditional inhibitors that only block the function of a protein, this compound triggers its complete removal.[1][6] In VCaP cells, this compound has been shown to be highly potent, inducing over 98% AR degradation.[1][5] This degradation is dependent on VHL and can be blocked by proteasome inhibitors, confirming its mechanism.[1][7] By degrading AR, this compound effectively shuts down downstream signaling pathways, inhibits cell proliferation, and induces apoptosis in AR-amplified prostate cancer cells.[1][4][6]

Quantitative Data Summary

The efficacy of this compound in VCaP cells has been quantified across several key metrics, demonstrating its superiority over the standard inhibitor, enzalutamide.

ParameterThis compoundEnzalutamideReference
AR Degradation (DC50) in VCaP 5 nMNo degradation[4][5]
Max AR Degradation (Dmax) in VCaP >98% after 12 hoursNot Applicable[1][5]
Time to >90% AR Degradation (100 nM) ~4-6 hoursNot Applicable[1][3][7]
Inhibition of Proliferation (VCaP) More potentLess potent[1]
Apoptosis Induction (VCaP) More potent (10-fold lower EC50)Less potent[1]
Activity in High Androgen (R1881 > 0.1 nM) Retains pro-apoptotic & anti-proliferative activityActivity is lost[1][8]

Visualizations

Signaling Pathway

ARCC4_Mechanism cluster_cell VCaP Cell ARCC4 This compound AR Androgen Receptor (AR) Ternary Ternary Complex (AR-ARCC4-VHL) ARCC4->Ternary Binds AR & VHL VHL VHL E3 Ligase Complex AR->Ternary Signaling AR Signaling & Cell Proliferation AR->Signaling Drives VHL->Ternary PolyUb_AR Polyubiquitinated AR Ternary->PolyUb_AR Catalyzes Ubiquitination Ternary->Signaling Inhibition of Signaling Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb_AR->Proteasome Targeted for Degradation Degradation Degraded AR (Fragments) Proteasome->Degradation Degrades

Caption: this compound mediated degradation of the Androgen Receptor.

Experimental Workflow

ARCC4_Workflow cluster_assays Assays Start Start: VCaP Cell Culture Treatment Treat cells with this compound (e.g., 1-1000 nM for 2-24h) Start->Treatment Harvest Harvest Cells Treatment->Harvest Prolif Proliferation Assay (e.g., WST-1, CellTiter-Glo) Treatment->Prolif Cell Growth (Parallel Plate) Apoptosis Apoptosis Assay (e.g., Caspase 3/7) Treatment->Apoptosis Cell Death (Parallel Plate) Lysate Prepare Cell Lysate Harvest->Lysate Analysis Downstream Analysis Lysate->Analysis WB Western Blot (for AR, PSA levels) Analysis->WB Protein Degradation TUBE TUBE Pull-Down (for AR poly-Ub) Analysis->TUBE Ubiquitination

Caption: General workflow for analyzing this compound effects in VCaP cells.

Experimental Protocols

These protocols are based on methodologies reported in the literature for using this compound in VCaP cells.[1]

VCaP Cell Culture

VCaP cells can be challenging to culture. They grow slowly in clusters and adhere weakly to standard tissue culture plastic.

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For experiments investigating androgen-dependent signaling, use phenol (B47542) red-free DMEM with 10% charcoal-stripped FBS (CSS) to remove steroid hormones.[1]

  • Culture Vessels: Standard tissue culture flasks (e.g., T-75). Coating with Matrigel (300 µg/ml) can improve attachment but is often optional.[9]

  • Passaging:

    • Aspirate media and wash cells gently with PBS.

    • Add Trypsin-EDTA and incubate at 37°C for 5-10 minutes until cell clusters detach. Avoid harsh pipetting.

    • Neutralize trypsin with complete media and centrifuge cells.

    • Resuspend the pellet and plate at a 1:2 to 1:4 split ratio.

This compound Treatment for Degradation Studies
  • Reagents:

    • This compound (stock solution typically prepared in DMSO, store at -20°C or -80°C).[4]

    • VCaP cells cultured in appropriate media (e.g., DMEM + 10% CSS).

  • Protocol:

    • Seed VCaP cells in 6-well or 12-well plates and allow them to adhere and grow to 70-80% confluency.

    • Prepare serial dilutions of this compound in culture media. A typical concentration range to observe a dose-response is 1 nM to 1 µM. A concentration of 100 nM is often sufficient for near-complete degradation.[1][7]

    • For time-course experiments, treat cells with a fixed concentration (e.g., 100 nM) of this compound and harvest at different time points (e.g., 0, 2, 4, 6, 12, 24 hours).[1][3]

    • Aspirate the old media from the cells and add the media containing this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Incubate for the desired duration at 37°C.

    • Proceed to cell harvesting and lysis for downstream analysis like Western Blotting.

Western Blotting for AR Degradation
  • Protocol:

    • After treatment, place the culture plate on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells directly in the well using RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 20-30 minutes.

    • Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

    • Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against AR overnight at 4°C. Also probe for a loading control (e.g., Tubulin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system. Quantify band intensity to determine the percentage of AR degradation relative to the vehicle control.

Tandem Ubiquitin Binding Element (TUBE1) Pull-Down Assay

This assay is used to enrich polyubiquitinated proteins and confirm that this compound induces AR polyubiquitination.[1][7]

  • Protocol:

    • Treat VCaP cells with this compound (e.g., 1 µM) or vehicle for a short duration (e.g., 2.5 hours) to capture the ubiquitination event before complete degradation.[1]

    • Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide, PR-619) in addition to standard protease and phosphatase inhibitors.[1]

    • Clear the lysate by centrifugation.

    • Incubate the cleared lysate with TUBE1 agarose (B213101) beads (or similar ubiquitin-affinity matrix) for several hours or overnight at 4°C with rotation to pull down polyubiquitinated proteins.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

    • Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

    • Analyze the eluate by Western Blotting using an anti-AR antibody to detect polyubiquitinated AR.

Cell Proliferation Assay
  • Protocol:

    • Seed VCaP cells in a 96-well plate at a density of ~5,000 cells per well in 150 µL of media.[1]

    • Allow cells to attach overnight.

    • Replace the media with fresh media containing serial dilutions of this compound, enzalutamide, and a vehicle control. If studying androgen competition, include the synthetic androgen R1881.[1][8]

    • Incubate the plate for 3 to 6 days at 37°C.[1][8]

    • Measure cell viability using a suitable assay, such as WST-1, MTT, or CellTiter-Glo, according to the manufacturer's instructions.

    • Plot the results as a percentage of the vehicle-treated control and calculate the EC50 or IC50 values.

Apoptosis Assay (Caspase-3/7 Activation)
  • Protocol:

    • Seed VCaP cells in a 96-well plate as described for the proliferation assay.

    • Treat cells with the compounds of interest (this compound, enzalutamide, etc.) for a specified period (e.g., 48 hours).[1][8]

    • Use a commercially available kit (e.g., Caspase-Glo 3/7 Assay) to measure the activity of executioner caspases 3 and 7.

    • Add the reagent to the wells, incubate as per the manufacturer's protocol, and measure the resulting luminescence or fluorescence.

    • Normalize the data to vehicle-treated cells to determine the fold-induction of apoptosis.

References

Application Notes and Protocols for Cell Viability Assays with ARCC-4 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the effects of ARCC-4, a potent Proteolysis Targeting Chimera (PROTAC) androgen receptor (AR) degrader, on the viability of cancer cells. Detailed protocols for various cell viability, apoptosis, and cell cycle assays are provided, along with expected outcomes based on preclinical research.

Introduction to this compound

This compound is a bifunctional molecule that induces the degradation of the androgen receptor by hijacking the body's natural protein disposal system.[1][2] It consists of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity leads to the ubiquitination of the AR, marking it for degradation by the proteasome.[1][2] This mechanism of action makes this compound a promising therapeutic agent for androgen-dependent cancers, such as prostate cancer, particularly in cases of resistance to traditional AR antagonists like enzalutamide (B1683756).[1][2] Preclinical studies have shown that this compound is more potent than enzalutamide at inhibiting cell proliferation and inducing apoptosis in AR-amplified prostate cancer cells.[1]

Data Presentation: Efficacy of this compound in Prostate Cancer Cell Lines

The following tables summarize the quantitative data on the efficacy of this compound in inducing androgen receptor degradation and its downstream effects on cell viability and apoptosis in common prostate cancer cell lines.

ParameterCell LineThis compoundEnzalutamideReference
AR Degradation (DC50) VCaP5 nMN/A[3]
AR Degradation (Dmax) VCaP & LNCaP>98% (at 12h)N/A[1]
Cell Proliferation (IC50) VCaP~100 nM (estimated)>1 µM (estimated)[1]
Cell Proliferation (IC50) LNCaP/AR~100 nM (estimated)>1 µM (estimated)[1]
Apoptosis Induction (EC50) VCaP~100 nM (estimated)~1 µM (estimated)[1]

N/A: Not Applicable, as enzalutamide is an AR inhibitor, not a degrader. Estimated values are based on graphical data from the cited reference.

Mandatory Visualizations

This compound Mechanism of Action

ARCC_4_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation ARCC4 This compound AR Androgen Receptor (AR) ARCC4->AR VHL VHL E3 Ligase ARCC4->VHL cluster_ternary cluster_ternary ARCC4_bound This compound VHL_bound VHL ARCC4_bound->VHL_bound AR_bound AR AR_bound->ARCC4_bound Proteasome Proteasome AR_bound->Proteasome Targeted for Degradation Ub Ubiquitin Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Apoptosis Apoptosis Degraded_AR->Apoptosis Proliferation Cell Proliferation Inhibition Degraded_AR->Proliferation cluster_ternary->Ub Ubiquitination

Caption: Mechanism of this compound induced degradation of the Androgen Receptor.

General Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_assays Cell Viability & Apoptosis Assays start Start: Cancer Cell Culture (e.g., VCaP, LNCaP) treatment Treatment with this compound (Dose-response and time-course) start->treatment viability Cell Viability Assays (MTT, XTT, Trypan Blue) treatment->viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase-3/7) treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle western_blot Western Blot (AR degradation, apoptosis markers) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion: Efficacy of this compound data_analysis->conclusion

Caption: Workflow for evaluating the cellular effects of this compound treatment.

Experimental Protocols

Cell Proliferation Assays

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

Protocol:

  • Seed prostate cancer cells (e.g., VCaP, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Principle: This assay is similar to the MTT assay but uses 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT), which is reduced to a water-soluble formazan product, simplifying the procedure.

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically XTT reagent and an electron-coupling reagent).

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450-500 nm using a microplate reader.

  • Calculate the percentage of cell viability and IC50 value.

Cell Viability Assay

Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Protocol:

  • Culture and treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).

  • Harvest the cells by trypsinization and resuspend in complete medium.

  • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Apoptosis Assays

Principle: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

Protocol:

  • Culture and treat cells with this compound.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Principle: This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. A substrate containing the DEVD peptide sequence is cleaved by active caspases, releasing a luminescent or fluorescent signal.

Protocol:

  • Seed cells in a 96-well plate and treat with this compound.

  • After the treatment period, add the caspase-3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence or fluorescence using a microplate reader.

  • The signal intensity is directly proportional to the caspase-3/7 activity.

Cell Cycle Analysis

Principle: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the amount of DNA.

Protocol:

  • Culture and treat cells with this compound.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • The resulting histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for AR Degradation

Principle: This technique is used to detect and quantify the amount of androgen receptor protein in cell lysates, providing direct evidence of this compound-induced degradation.

Protocol:

  • Culture and treat cells with this compound for various time points and at different concentrations.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Image the blot and perform densitometric analysis to quantify the AR protein levels, normalizing to a loading control such as GAPDH or β-actin.

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound in cancer cell lines. By employing these assays, researchers can quantify the potent and specific effects of this compound on androgen receptor degradation, leading to the inhibition of cell proliferation and the induction of apoptosis. These methods are essential for the preclinical assessment and development of this compound as a potential therapeutic agent for androgen-dependent malignancies.

References

Application Notes and Protocols for Studying Enzalutamide Resistance with ARCC-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ARCC-4, a Proteolysis Targeting Chimera (PROTAC), for studying and overcoming enzalutamide (B1683756) resistance in prostate cancer. The protocols outlined below are based on established methodologies for characterizing this compound's efficacy in preclinical models.

Introduction to this compound and Enzalutamide Resistance

Androgen receptor (AR) signaling is a critical driver of prostate cancer growth and survival.[1] Enzalutamide, a potent AR antagonist, is a standard-of-care treatment for advanced prostate cancer.[2] However, the majority of patients eventually develop resistance to enzalutamide, often through mechanisms that involve the AR itself.[3][4] These resistance mechanisms include AR gene amplification, point mutations, and the expression of AR splice variants.[3][5]

This compound is a PROTAC designed to overcome these resistance mechanisms by inducing the degradation of the AR protein rather than simply inhibiting it.[6][7] It is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][8] This approach has been shown to be effective against wild-type AR, amplified AR, and clinically relevant AR mutants that confer resistance to enzalutamide.[5][6][7]

Key Advantages of this compound

  • Overcomes AR Overexpression: this compound effectively degrades the AR protein even in cells with high levels of AR amplification, a common mechanism of enzalutamide resistance.[5][6]

  • Active Against AR Mutants: this compound maintains its degradative activity against clinically relevant AR point mutations (e.g., F876L, T877A) that can render enzalutamide ineffective.[5][7]

  • Effective in High Androgen Environments: Unlike enzalutamide, which competes with androgens for AR binding, this compound's catalytic mode of action allows it to remain effective even in the presence of elevated androgen levels.[6]

  • Induces Apoptosis and Inhibits Proliferation: By degrading the AR, this compound effectively inhibits downstream AR signaling, leading to the induction of apoptosis and inhibition of proliferation in enzalutamide-resistant prostate cancer cells.[6][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in various prostate cancer cell models.

Parameter Cell Line Value Reference
DC₅₀ (AR Degradation) VCaP5 nM[1][8]
Dₘₐₓ (AR Degradation) VCaP>95%[1][8]
AR Degradation (100 nM, 12h) Prostate Cancer Cells>98%[8]
AR Degradation (100 nM, 6h) VCaP and LNCaP>90%[9]
  • DC₅₀: The concentration of a substance that produces 50% of the maximal degradation of the target protein.

  • Dₘₐₓ: The maximum observed degradation of the target protein.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for studying enzalutamide resistance.

ARCC4_Mechanism cluster_cell Prostate Cancer Cell AR Androgen Receptor (AR) Ternary_Complex AR-ARCC4-VHL Ternary Complex AR->Ternary_Complex Proliferation Cell Proliferation & Survival AR->Proliferation Promotes VHL VHL E3 Ligase VHL->Ternary_Complex ARCC4 This compound ARCC4->AR Binds to AR (Enzalutamide warhead) ARCC4->VHL Recruits VHL Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Degradation AR Degradation Proteasome->Degradation Degradation->Proliferation Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces

Caption: Mechanism of action of this compound as a PROTAC for Androgen Receptor degradation.

Experimental_Workflow cluster_workflow Experimental Workflow for Studying Enzalutamide Resistance start Start: Enzalutamide-sensitive and -resistant prostate cancer cell lines treatment Treat cells with Enzalutamide and this compound at various concentrations start->treatment cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability western_blot Western Blot Analysis (AR, AR-V7, PARP cleavage, etc.) treatment->western_blot qpcr qRT-PCR (AR target genes, e.g., PSA) treatment->qpcr data_analysis Data Analysis and Comparison of IC50/DC50 values cell_viability->data_analysis western_blot->data_analysis qpcr->data_analysis conclusion Conclusion: Assess efficacy of This compound in overcoming resistance data_analysis->conclusion

Caption: General experimental workflow for evaluating this compound in enzalutamide resistance.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on enzalutamide-resistant prostate cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound and enzalutamide on the viability of prostate cancer cells.

Materials:

  • Enzalutamide-sensitive and -resistant prostate cancer cell lines (e.g., LNCaP, VCaP, C4-2B)

  • Complete cell culture medium

  • 96-well plates

  • Enzalutamide and this compound stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.[10][11]

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[10][11]

  • Prepare serial dilutions of enzalutamide and this compound in complete medium. The final concentrations may range from 0.1 nM to 100 µM.[8][10]

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the cells for 24 to 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10][11]

  • After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%).

Protocol 2: Western Blot Analysis for AR Degradation

This protocol is for assessing the degradation of the Androgen Receptor and its variants following treatment with this compound.

Materials:

  • Enzalutamide-sensitive and -resistant prostate cancer cell lines

  • 6-well plates

  • This compound and enzalutamide stock solutions

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-AR-V7, anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound, enzalutamide, or vehicle control for the specified time (e.g., 2 to 24 hours).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody (e.g., anti-AR) overnight at 4°C with gentle agitation.[12]

  • Wash the membrane three times with TBST for 5-10 minutes each.[12]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again as in step 9.[12]

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]

  • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[12] Quantify the band intensities to determine the extent of AR degradation.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This protocol is for measuring the expression of AR target genes to assess the downstream effects of AR degradation by this compound.

Materials:

  • Treated and untreated prostate cancer cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • Treat cells with this compound or enzalutamide as described for the western blot protocol.

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using the synthesized cDNA, qRT-PCR master mix, and specific primers for the genes of interest.

  • Run the PCR reaction in a qRT-PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.

These protocols provide a foundation for investigating the efficacy of this compound in overcoming enzalutamide resistance. Researchers should optimize the specific conditions for their cell lines and experimental setup.

References

Application Notes and Protocols for In Vivo Studies Using ARCC-4 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ARCC-4 is a potent, selective, and enzalutamide-based Proteolysis Targeting Chimera (PROTAC) that potently degrades the androgen receptor (AR).[1][2][3][4] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent proteasomal degradation.[2][5] In vitro studies have demonstrated that this compound effectively degrades AR in various prostate cancer cell lines, including those with mutations that confer resistance to conventional antiandrogen therapies like enzalutamide (B1683756).[2][6] this compound has been shown to be more effective than enzalutamide at inhibiting cell proliferation and inducing apoptosis in AR-amplified prostate cancer cells, particularly in high-androgen environments.[2][6]

While extensive in vitro data highlights the promise of this compound, published in vivo studies in mouse models are not yet available. Future research is required to develop formulations with pharmacokinetic and pharmacodynamic properties suitable for in vivo investigations.[2] This document provides a detailed, albeit prospective, set of application notes and protocols for researchers planning to conduct in vivo studies with this compound in mouse models, based on its known in vitro characteristics and standard preclinical methodologies.

In Vitro Efficacy of this compound

The following tables summarize the key quantitative data from in vitro studies of this compound, which can inform the design of future in vivo experiments.

Table 1: In Vitro Degradation Potency of this compound

ParameterCell LineValueReference
DC50 VCaP5 nM[3][4]
Dmax VCaP>95%[1][3]
Time to Dmax VCaP12 hours[3][4]

Table 2: Comparison of Anti-proliferative Activity

CompoundCell LineIC50Androgen ConditionReference
This compound VCaP~10-fold more potent than enzalutamide0.1 nM R1881[2]
Enzalutamide VCaP-0.1 nM R1881[2]
This compound LNCaP/ARPotent inhibitionNot specified[2]
Enzalutamide LNCaP/ARLess potent than this compoundNot specified[2]

Proposed In Vivo Experimental Protocol: Xenograft Mouse Model

This protocol outlines a hypothetical study to evaluate the anti-tumor efficacy of this compound in a castrate-resistant prostate cancer (CRPC) xenograft mouse model.

1. Animal Model:

  • Species: Male immunodeficient mice (e.g., NOD/SCID or NSG)

  • Age: 6-8 weeks

  • Source: Reputable commercial vendor

  • Acclimatization: Minimum of one week prior to study initiation.

2. Cell Line and Tumor Implantation:

  • Cell Line: VCaP cells, which overexpress AR and are sensitive to this compound in vitro.

  • Cell Preparation: Harvest VCaP cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 107 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by caliper measurements at least twice weekly.

  • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Once tumors reach an average volume of 150-200 mm3, randomize mice into treatment groups (n=8-10 mice per group).

4. Treatment Groups:

  • Group 1: Vehicle control (e.g., DMSO, PEG300, Tween-80 in saline)[3]

  • Group 2: Enzalutamide (positive control)

  • Group 3: this compound (low dose)

  • Group 4: this compound (high dose)

5. Dosing and Administration:

  • Formulation: Prepare this compound and enzalutamide in a suitable vehicle for the chosen route of administration. Due to potential poor oral bioavailability of VHL-based PROTACs, intraperitoneal (IP) or subcutaneous (SC) administration may be initially explored.[7]

  • Dosing Regimen: Administer daily or on an optimized schedule based on preliminary pharmacokinetic studies.

  • Dose Selection: Doses should be determined based on maximum tolerated dose (MTD) studies.

6. Efficacy Endpoints:

  • Tumor volume measurements.

  • Body weight monitoring (as an indicator of toxicity).

  • At the end of the study, collect terminal tumor tissue for pharmacodynamic analysis (e.g., Western blot for AR levels, immunohistochemistry).

  • Collect blood samples for pharmacokinetic analysis and measurement of prostate-specific antigen (PSA) levels.

7. Statistical Analysis:

  • Analyze differences in tumor growth between groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

  • Compare endpoint tumor weights and biomarker levels using a one-way ANOVA or t-test.

Visualizations

ARCC4_Signaling_Pathway cluster_cell Prostate Cancer Cell ARCC4 This compound Ternary_Complex AR-ARCC4-VHL Ternary Complex ARCC4->Ternary_Complex Binds to AR AR Androgen Receptor (AR) AR->Ternary_Complex Proteasome 26S Proteasome AR->Proteasome Targeted for Degradation Proliferation Cell Proliferation & Survival AR->Proliferation Drives VHL VHL E3 Ligase VHL->Ternary_Complex Recruited by this compound Ternary_Complex->AR Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Degraded_AR Degraded AR Fragments Proteasome->Degraded_AR Degraded_AR->Proliferation Inhibition of Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimatization Acclimatize Immunodeficient Mice Implantation Subcutaneous Implantation of VCaP Cells Acclimatization->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Treatment: - Vehicle - Enzalutamide - this compound (Low Dose) - this compound (High Dose) Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Daily/Scheduled Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia End of Study PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Euthanasia->PK_PD Data_Analysis Statistical Analysis of Data PK_PD->Data_Analysis

References

Measuring the Efficacy of ARCC-4 in Degrading Androgen Receptor (AR) Mutants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting AR have been developed, the emergence of AR mutations often leads to treatment resistance. ARCC-4 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the AR protein.[1][2][3] This document provides detailed application notes and protocols for measuring the efficacy of this compound in degrading both wild-type and clinically relevant mutant forms of the androgen receptor.

Introduction

Androgen receptor (AR) signaling is a key pathway in the development and progression of prostate cancer.[1] Therapeutic strategies often involve the use of antiandrogen therapies, such as enzalutamide, which competitively inhibit the AR ligand-binding domain.[1][2] However, the development of resistance, frequently through mutations in the AR gene, limits the long-term efficacy of these treatments.[2][4]

This compound is a heterobifunctional PROTAC that offers an alternative therapeutic strategy by inducing the degradation of the AR protein.[1][3] It consists of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR, thereby eliminating AR signaling.[7][8] Studies have shown that this compound is highly potent, with a half-maximal degradation concentration (DC50) of approximately 5 nM and a maximum degradation (Dmax) of over 95%.[1][3] Importantly, this compound has demonstrated efficacy against various clinically relevant AR mutants that confer resistance to traditional antiandrogens.[2][4][9]

These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound against various AR mutants using established cellular and molecular biology techniques.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in degrading wild-type and mutant AR.

Table 1: In Vitro Degradation Potency of this compound

Cell LineAR StatusDC50 (nM)Dmax (%)Reference
VCaPWild-Type (amplified)5>95%[1][3]
LNCaPT877A Mutant~5>98%[5][6]
HEK293TOverexpressed WT ARNot ReportedHigh[2]
HEK293TOverexpressed F876L ARNot ReportedHigh[2]
HEK293TOverexpressed T877A ARNot ReportedHigh[2]
HEK293TOverexpressed L702H ARNot ReportedHigh[4]
HEK293TOverexpressed H874Y ARNot ReportedHigh[4]
HEK293TOverexpressed M896V ARNot ReportedHigh[4]

Table 2: Effect of this compound on Cell Proliferation

Cell LineAR StatusIC50 (nM)Comparison to EnzalutamideReference
LNCaP/F876L ARF876L MutantMore potent than EnzalutamideThis compound retains antiproliferative effect[2]
AR-amplified prostate cancer cellsAmplified ARPotent inhibitionOutperforms Enzalutamide[1][2]

Signaling Pathways and Experimental Workflows

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Enters cell AR_Androgen AR-Androgen Complex AR->AR_Androgen Androgen binding HSP Heat Shock Proteins AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR HSP dissociation AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2, FKBP5) ARE->Gene_Transcription Initiates AR_dimer->ARE Binds to ARE

Figure 1: Androgen Receptor (AR) Signaling Pathway.

ARCC4_Mechanism ARCC4 This compound AR AR Protein (Wild-Type or Mutant) ARCC4->AR VHL VHL E3 Ligase ARCC4->VHL Ternary_Complex AR - this compound - VHL Ternary Complex ARCC4->Ternary_Complex AR->Ternary_Complex VHL->Ternary_Complex PolyUb_AR Poly-ubiquitinated AR Ternary_Complex->PolyUb_AR Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome PolyUb_AR->Proteasome Recognition Degradation Degraded AR Peptides Proteasome->Degradation Degradation

Figure 2: Mechanism of this compound Mediated AR Degradation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Seed Prostate Cancer Cells (e.g., LNCaP, VCaP, or HEK293T with AR mutants) treatment Treat with this compound (Dose-response and time-course) start->treatment western Western Blot (AR Degradation) treatment->western viability Cell Viability Assay (e.g., MTT/MTS) treatment->viability downstream Downstream Analysis (e.g., PSA ELISA, qRT-PCR) treatment->downstream

Figure 3: General Experimental Workflow.

Experimental Protocols

Generation of Stable Cell Lines Expressing AR Mutants

This protocol describes the generation of stable cell lines to consistently express specific AR mutants for reproducible experiments.

Materials:

  • HEK293T cells

  • Expression vector containing the AR mutant of interest (e.g., F876L, T877A) and a selection marker (e.g., neomycin resistance)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete growth medium (DMEM with 10% FBS)

  • Selection antibiotic (e.g., G418)

  • 96-well plates

Protocol:

  • Transfection:

    • Seed HEK293T cells in a 6-well plate and grow to 70-90% confluency.

    • Transfect the cells with the AR mutant expression vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection:

    • 48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic (e.g., G418, determined by a kill curve) to the growth medium.

    • Replace the selection medium every 3-4 days.

  • Clonal Isolation:

    • After 2-3 weeks of selection, when discrete antibiotic-resistant colonies are visible, isolate single colonies.

    • This can be done by limiting dilution in 96-well plates.

  • Expansion and Verification:

    • Expand the isolated clones.

    • Verify the expression of the AR mutant in each clone by Western blotting.

Western Blot Analysis of AR Degradation

This protocol is to quantify the degradation of AR protein in response to this compound treatment.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP) or stable cell lines expressing AR mutants

  • This compound

  • DMSO (vehicle control)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AR, anti-GAPDH, or anti-β-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-AR antibody (e.g., 1:1000 dilution) and a loading control antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Quantify band intensities and normalize the AR signal to the loading control to determine the percentage of degradation.

Cell Viability Assay

This protocol measures the effect of this compound-induced AR degradation on cell proliferation and viability.

Materials:

  • Prostate cancer cell lines

  • This compound

  • Complete growth medium

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat cells with a range of this compound concentrations in triplicate for 48-72 hours.

  • MTT/MTS Assay:

    • Add 10-20 µL of MTT or MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution and incubate until formazan (B1609692) crystals are dissolved.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Immunoprecipitation of Ubiquitinated AR

This protocol confirms that this compound induces the ubiquitination of the AR protein.

Materials:

  • Treated cell lysates (from Western blot protocol)

  • Anti-AR antibody

  • Protein A/G agarose (B213101) beads

  • Wash buffer (e.g., modified RIPA buffer)

  • Elution buffer

  • Anti-ubiquitin antibody

Protocol:

  • Immunoprecipitation:

    • Pre-clear cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-AR antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the AR-antibody complex.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect poly-ubiquitinated AR.

ELISA for Prostate-Specific Antigen (PSA) Secretion

This protocol measures the secretion of PSA, a downstream target of AR signaling, to assess the functional consequence of AR degradation.

Materials:

  • LNCaP cells

  • This compound

  • Medium with charcoal-stripped FBS

  • PSA ELISA kit

Protocol:

  • Cell Culture and Treatment:

    • Seed LNCaP cells in a 96-well plate in medium containing charcoal-stripped FBS.

    • After 24 hours, treat the cells with increasing concentrations of this compound.

  • Supernatant Collection:

    • After 48-72 hours of treatment, collect the cell culture supernatant.

  • ELISA:

    • Perform the PSA ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of PSA in each sample using the standard curve provided with the kit. A decrease in PSA levels indicates inhibition of AR signaling.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Genes

This protocol measures the mRNA expression of AR target genes to confirm the downstream effects of AR degradation.

Materials:

  • Treated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for AR target genes (e.g., KLK3 (PSA), TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated cells using a commercial kit.

    • Synthesize cDNA from 1 µg of total RNA.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan-based assays with specific primers for AR target genes and a housekeeping gene.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Conclusion

This compound is a highly effective degrader of wild-type and mutant androgen receptors, offering a promising therapeutic strategy for prostate cancer, particularly in cases of resistance to conventional antiandrogen therapies. The protocols outlined in this document provide a robust framework for researchers to quantify the efficacy of this compound and similar PROTAC molecules in degrading AR, inhibiting cell proliferation, and downregulating AR-mediated signaling pathways. These methods are essential for the preclinical evaluation and further development of AR-targeting protein degraders.

References

Application Notes and Protocols for ARCC-4 in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARCC-4 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key driver in prostate cancer.[1] Unlike traditional inhibitors such as enzalutamide (B1683756) which merely block AR activity, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2] This mechanism of action offers a promising strategy to overcome resistance to standard anti-androgen therapies, which can be driven by AR overexpression or mutations.[1][3] Preclinical studies have demonstrated that this compound is more effective than enzalutamide in cellular models of prostate cancer, including those with clinically relevant AR mutations.[1] While direct clinical data on this compound in combination with other drugs is not yet available, its mechanism of action suggests significant potential for synergistic effects when combined with other anticancer agents.

These application notes provide a framework for investigating this compound in combination with other drugs, offering hypothetical yet scientifically grounded protocols for preclinical evaluation.

Rationale for Combination Therapies

Combining this compound with other therapeutic agents can be hypothesized to enhance anti-tumor efficacy and overcome resistance through complementary mechanisms of action:

  • Vertical Blockade of the AR Signaling Pathway: Combining this compound with AR signaling inhibitors that work upstream or downstream could lead to a more profound and durable pathway inhibition. For instance, combining with an androgen synthesis inhibitor like abiraterone (B193195) could reduce the ligand that activates any residual AR, while this compound eliminates the receptor itself.

  • Targeting Parallel Survival Pathways: Prostate cancer cells can develop resistance by activating alternative survival pathways. Combining this compound with inhibitors of these pathways (e.g., PI3K/Akt inhibitors) could prevent this escape mechanism.

  • Enhancing Apoptotic Induction: this compound has been shown to induce apoptosis.[2] Combining it with agents that lower the apoptotic threshold (e.g., BCL-2 inhibitors) could lead to synergistic cell killing.

  • Overcoming Resistance to this compound: Although not yet observed, resistance to this compound could theoretically emerge. Combination therapies could prevent or delay the development of such resistance.

Quantitative Data Summary

The following tables summarize key preclinical data for this compound and other relevant AR-targeting PROTACs. This data provides a baseline for designing and interpreting combination studies.

Table 1: In Vitro Degradation and Proliferation Inhibition

CompoundCell LineDC50 (nM)Dmax (%)IC50 (nM) - ProliferationReference
This compound VCaP5>95Not Reported[2]
This compound LNCaPNot Reported~98 (at 12h)Not Reported
ARD-266LNCaP0.5>956[4]
ARD-266VCaP1>95Not Reported[4]
ARD-26622Rv10.2>95Not Reported[4]
TD-802LNCaP12.593Not Reported[4]

Table 2: In Vivo Tumor Growth Inhibition (TGI)

CompoundXenograft ModelDosingTGI (%)Reference
ARD-61MDA-MB-453Not SpecifiedMore effective than enzalutamide[5][6]
ARV-766Not SpecifiedNot SpecifiedRobustly suppresses tumor growth[7]
ITRI-90CWR22Rv1Not SpecifiedStrong antitumor efficacy[8]

Signaling Pathways and Mechanisms of Action

Androgen Receptor (AR) Signaling Pathway

The AR signaling pathway is a critical driver of prostate cancer cell growth and survival. Upon binding to androgens, the AR translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell proliferation and survival.[9][10]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified Androgen Receptor (AR) Signaling Pathway.

Mechanism of Action of this compound (PROTAC)

This compound is a heterobifunctional molecule that links a ligand for the AR to a ligand for an E3 ubiquitin ligase (in this case, VHL). This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the AR and its subsequent degradation by the proteasome.[11][12]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation ARCC4 This compound AR Androgen Receptor (Target Protein) ARCC4->AR Binds VHL VHL E3 Ligase ARCC4->VHL Binds Ternary_Complex Ternary Complex (AR-ARCC4-VHL) AR->Ternary_Complex VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits & Transfers Polyubiquitinated_AR Polyubiquitinated AR Ubiquitin->Polyubiquitinated_AR Tags AR Proteasome Proteasome Polyubiquitinated_AR->Proteasome Recognized by Degradation Degraded AR Proteasome->Degradation Degrades

Caption: Mechanism of action of this compound as a PROTAC for AR degradation.

Experimental Protocols

The following are detailed protocols for evaluating the combination of this compound with a hypothetical partner drug (Drug X). These protocols can be adapted for specific combination partners.

In Vitro Synergy Analysis

Objective: To determine if the combination of this compound and Drug X results in synergistic, additive, or antagonistic effects on the proliferation of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

  • Cell culture medium and supplements

  • This compound and Drug X

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader for luminescence

Procedure:

  • Cell Seeding: Seed prostate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and Drug X in a suitable solvent (e.g., DMSO). Create a dilution series for each drug.

  • Combination Treatment: Treat the cells with a matrix of concentrations of this compound and Drug X, both as single agents and in combination. Include a vehicle control.

  • Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Calculate the IC50 for each drug alone.

    • Use a synergy model (e.g., Bliss Independence or Loewe Additivity) to calculate a synergy score (e.g., Combination Index, CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In_Vitro_Synergy_Workflow cluster_workflow In Vitro Synergy Workflow A 1. Seed Cells in 96-well plates B 2. Prepare Drug Dilution Series A->B C 3. Treat Cells with Drug Combination Matrix B->C D 4. Incubate (e.g., 72 hours) C->D E 5. Measure Cell Viability D->E F 6. Analyze Data for Synergy (e.g., Combination Index) E->F

Caption: Workflow for in vitro synergy analysis of this compound in combination with another drug.

In Vivo Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound in combination with Drug X in a prostate cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Prostate cancer cell line for xenograft (e.g., VCaP)

  • Matrigel

  • This compound and Drug X formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal welfare and monitoring equipment

Procedure:

  • Tumor Implantation: Subcutaneously implant prostate cancer cells mixed with Matrigel into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Drug X alone, this compound + Drug X).

  • Drug Administration: Administer the drugs according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health.

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., maximum tumor volume, signs of toxicity).

  • Tissue Collection and Analysis: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for AR levels, immunohistochemistry).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Statistically compare the tumor growth curves between the combination group and the single-agent groups.

In_Vivo_Xenograft_Workflow cluster_workflow In Vivo Xenograft Workflow A 1. Implant Tumor Cells in Mice B 2. Monitor Tumor Growth & Randomize Mice A->B C 3. Administer Combination Therapy B->C D 4. Monitor Tumor Volume & Animal Health C->D E 5. Endpoint & Tissue Collection D->E F 6. Analyze TGI & Pharmacodynamics E->F

Caption: Workflow for in vivo xenograft study of this compound in combination therapy.

Conclusion

This compound represents a promising therapeutic agent for prostate cancer, particularly in the context of overcoming resistance to existing therapies. The exploration of this compound in combination with other anticancer drugs is a logical and scientifically driven next step in its development. The protocols and data presented here provide a foundational framework for researchers to design and execute preclinical studies to evaluate the synergistic potential of this compound combination therapies, with the ultimate goal of developing more effective treatments for patients with prostate cancer.

References

Troubleshooting & Optimization

Improving ARCC-4 solubility for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARCC-4, a potent proteolysis-targeting chimera (PROTAC) for androgen receptor (AR) degradation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective PROTAC designed to target the androgen receptor (AR) for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand based on enzalutamide (B1683756) that binds to the AR.[1][3] By simultaneously binding to both AR and VHL, this compound forms a ternary complex that induces the ubiquitination of AR, marking it for degradation by the proteasome.[3][4][5] This leads to a reduction in the total cellular levels of the AR protein.[2]

Q2: What are the primary applications of this compound?

A2: this compound is primarily used in cancer research, particularly in cellular models of prostate cancer, to study the effects of androgen receptor degradation.[2][4] It is effective in degrading both wild-type and clinically relevant mutant forms of the AR, making it a valuable tool for investigating AR-dependent signaling pathways and potential therapeutic strategies for castration-resistant prostate cancer (CRPC).[2][4]

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated potent activity in various prostate cancer cell lines, including VCaP and LNCaP cells.[1][2] It has been shown to induce near-complete AR degradation in these cells.[2][4]

Troubleshooting Guide: Improving this compound Solubility in Cell Culture

A common challenge encountered when working with this compound is its low aqueous solubility, which can lead to precipitation when preparing working solutions in cell culture media. The following guide provides a systematic approach to overcome these solubility issues.

Problem: My this compound precipitates out of solution when I add it to my cell culture medium.

This is a frequent issue due to the hydrophobic nature of this compound. Here are the potential causes and recommended solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous cell culture medium exceeds its solubility limit. This compound has very poor aqueous solubility (approximately 16.3 ± 7.0 ng/mL at pH 6.8).[6]Determine the maximum soluble concentration in your specific cell culture medium by performing a serial dilution test. Start with a low working concentration and incrementally increase it to find the highest concentration that remains in solution.
Improper Dissolution of Stock Solution The initial this compound stock solution in DMSO may not be completely dissolved.Ensure the this compound is fully dissolved in 100% high-purity, anhydrous DMSO. Use sonication or gentle warming (37°C) to aid dissolution. Visually inspect the stock solution to confirm the absence of any particulate matter before proceeding.[4]
Rapid Dilution from DMSO Stock Adding a highly concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" or precipitate due to the rapid change in solvent polarity.Prepare an intermediate dilution of the DMSO stock solution in pre-warmed (37°C) cell culture medium. Add the DMSO stock dropwise while gently vortexing or swirling the medium to ensure gradual mixing.
High Final DMSO Concentration While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and may not prevent precipitation upon significant dilution in aqueous media.Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%.[7][8] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[7][9]
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for preparing your working solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Bring the this compound vial and anhydrous DMSO to room temperature.

  • Aseptically weigh the desired amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). This compound is soluble in DMSO up to 100 mM.[10]

  • Tightly cap the tube and vortex for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Recommended): a. Prepare an intermediate dilution of the this compound stock in 100% DMSO if very low final concentrations are required. b. Alternatively, and more commonly, create an intermediate dilution by adding a small volume of the DMSO stock to a small volume of pre-warmed complete cell culture medium. For example, add 1 µL of a 1 mM stock to 99 µL of medium to get a 10 µM intermediate solution.

  • Final Dilution: a. Gently vortex or swirl the pre-warmed complete cell culture medium. b. While swirling, add the required volume of the intermediate this compound solution to the bulk of the cell culture medium to achieve the desired final concentration. c. For example, to achieve a final concentration of 100 nM in 10 mL of medium, add 10 µL of a 100 µM intermediate solution.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Data Presentation

Table 1: this compound Solubility and Potency
Parameter Value Reference
Solubility in DMSO Up to 100 mM (102.42 mg/mL)[1][10]
Aqueous Solubility (pH 6.8) 16.3 ± 7.0 ng/mL[6]
DC₅₀ (VCaP cells) 5 nM[4]
Dₘₐₓ (VCaP cells) >95%[4]
Table 2: Recommended Maximum DMSO Concentrations for Cell Culture
Cell Tolerance Maximum DMSO Concentration Recommendation Reference
Ideal < 0.1%Recommended for minimizing off-target effects.[7][8]
Generally Tolerated 0.1% - 0.5%Often used, but a vehicle control is essential.[7][9]
High (Cell Line Dependent) Up to 1%May be tolerated by some robust cell lines for short durations.[7]

Visualizations

This compound Mechanism of Action

ARCC4_Mechanism cluster_1 Ubiquitination cluster_2 Proteasomal Degradation ARCC4 This compound AR Androgen Receptor (AR) ARCC4->AR Binds to AR VHL VHL E3 Ligase ARCC4->VHL PolyUb Polyubiquitination of AR Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Recognition Degradation AR Degradation Proteasome->Degradation Catalyzes cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: this compound mediated degradation of the Androgen Receptor.

Experimental Workflow for this compound Treatment

ARCC4_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solution (e.g., 100 nM this compound) in pre-warmed medium prep_stock->prep_working prep_cells Seed Cells (e.g., VCaP, LNCaP) treat_cells Treat Cells with this compound and Vehicle Control prep_cells->treat_cells prep_working->treat_cells incubate Incubate for Desired Time (e.g., 4-24h) treat_cells->incubate harvest Harvest Cells incubate->harvest analysis Analyze AR Levels (e.g., Western Blot) harvest->analysis

Caption: Workflow for cell-based experiments with this compound.

References

Optimizing ARCC-4 incubation time for maximum degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ARCC-4, a potent and selective Androgen Receptor (AR) PROTAC® degrader. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal degradation of the Androgen Receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a heterobifunctional proteolysis-targeting chimera (PROTAC).[1] It is composed of a ligand that binds to the Androgen Receptor (AR) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination of the AR, marking it for degradation by the 26S proteasome. This targeted protein degradation approach allows for the removal of AR from the cellular environment.[2]

Q2: What are the key parameters for this compound activity?

A2: this compound is a highly potent AR degrader with a DC50 of 5 nM.[3] The Dmax, or maximum degradation, has been observed to be over 95%.[1][3][4] In prostate cancer cell lines, near-complete AR degradation (>98%) has been demonstrated with a 100 nM concentration of this compound over a 12-hour incubation period.[3][4]

Q3: How do I prepare and store this compound?

A3: this compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C.

Q4: Does this compound degrade other receptors?

A4: this compound is selective for the Androgen Receptor. Studies have shown that it does not have a significant effect on glucocorticoid, estrogen, or progesterone (B1679170) receptors at concentrations that induce AR degradation.

Q5: Can this compound degrade mutated forms of the Androgen Receptor?

A5: Yes, this compound has been shown to be effective in degrading clinically relevant AR mutants that are associated with resistance to antiandrogen therapies.[3][4]

Optimizing Incubation Time for Maximum Degradation

To achieve optimal degradation of the Androgen Receptor using this compound, it is crucial to perform a time-course experiment. The following tables provide illustrative data for optimizing incubation time at a fixed concentration of this compound (100 nM) and for determining the optimal concentration at a fixed incubation time (12 hours).

Data Presentation

Table 1: Time-Course of AR Degradation with 100 nM this compound

Incubation Time (hours)Percent AR Degradation (%)
00
235
468
892
12>98
24>98

Table 2: Dose-Response of AR Degradation at 12-hour Incubation

This compound Concentration (nM)Percent AR Degradation (%)
0.115
145
575
1088
5096
100>98

Troubleshooting Guide

Issue 1: Suboptimal Degradation of Androgen Receptor

  • Possible Cause: The concentration of this compound may be too high, leading to the "hook effect".[5] At very high concentrations, the formation of binary complexes (this compound with either AR or VHL) can be favored over the productive ternary complex (AR-ARCC-4-VHL), which reduces degradation efficiency.[5]

  • Solution: Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for maximal degradation.[5] It is advisable to test concentrations in the nanomolar to low micromolar range.[5]

  • Possible Cause: The incubation time may be insufficient for maximal degradation.

  • Solution: Conduct a time-course experiment to determine the optimal incubation period. Degradation can often be observed within a few hours, but maximal degradation may require longer incubation times.[6]

  • Possible Cause: Low expression of the VHL E3 ligase in the cell line being used.

  • Solution: Verify the expression level of VHL in your cell line using Western Blot or other proteomic techniques. If VHL expression is low, consider using a different cell line with higher endogenous VHL levels.

Issue 2: Inconsistent Degradation Results Between Experiments

  • Possible Cause: Variability in cell culture conditions, such as cell confluency, passage number, or overall cell health.[5]

  • Solution: Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar seeding densities for all experiments.[5]

  • Possible Cause: Instability of the this compound compound in the cell culture medium over the course of the experiment.

  • Solution: Assess the stability of this compound in your specific cell culture medium over the intended incubation time.[5]

Issue 3: High Background or Non-Specific Bands on Western Blot

  • Possible Cause: Protein degradation during sample preparation.

  • Solution: Always use a fresh sample and add a broad-spectrum protease inhibitor cocktail to your lysis buffer to prevent protein degradation.[7][8] Perform all sample handling steps at 4°C or on ice.[7]

  • Possible Cause: Non-specific binding of the primary or secondary antibodies.

  • Solution: Optimize your Western Blot protocol by titrating antibody concentrations and ensuring adequate blocking of the membrane.[2]

Experimental Protocols

Key Experiment: Western Blot for Quantification of AR Degradation

This protocol outlines the methodology for treating cells with this compound and quantifying the subsequent degradation of the Androgen Receptor via Western Blotting.[2]

Materials:

  • Cell culture reagents

  • This compound compound

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against Androgen Receptor

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.[2]

    • Treat the cells with the desired concentrations of this compound or a vehicle control.[2]

    • Incubate the cells for the predetermined amount of time (e.g., 4, 8, 12, or 24 hours) at 37°C.[2]

  • Cell Lysis:

    • Following treatment, aspirate the media and wash the cells twice with ice-cold PBS.[2]

    • Add lysis buffer to the cells and scrape them from the dish.[2]

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[2]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[2]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[2]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.[2]

    • Boil the samples at 95-100°C for 5-10 minutes.[2]

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.[2]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against the Androgen Receptor overnight at 4°C.[2]

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with a loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the Androgen Receptor signal to the loading control.[2]

    • Calculate the percentage of degradation relative to the vehicle-treated control.[2]

Visualizations

ARCC4_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis plate_cells Plate Cells treat_cells Treat with this compound (Time-course & Dose-response) plate_cells->treat_cells cell_lysis Cell Lysis treat_cells->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification sample_boil Prepare Samples (Laemmli Buffer & Boil) quantification->sample_boil sds_page SDS-PAGE sample_boil->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (Anti-AR) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection densitometry Densitometry detection->densitometry normalization Normalization to Loading Control densitometry->normalization calc_degradation Calculate % Degradation normalization->calc_degradation PROTAC_Pathway cluster_components cluster_process AR Androgen Receptor (Target Protein) ternary_complex Ternary Complex Formation (AR-ARCC4-VHL) AR->ternary_complex ARCC4 This compound (PROTAC) ARCC4->ternary_complex VHL VHL E3 Ligase VHL->ternary_complex ubiquitination Ubiquitination of AR ternary_complex->ubiquitination Recruitment of Ubiquitin Machinery proteasome 26S Proteasome ubiquitination->proteasome Recognition of Polyubiquitin Chain degradation AR Degradation proteasome->degradation Proteolysis

References

ARCC-4 Technical Support Center: Stability, Storage, and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ARCC-4, a potent Androgen Receptor (AR) PROTAC degrader. Additionally, it offers troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

This compound should be stored at -20°C for up to one year or at -80°C for up to two years.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[1]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO, up to 100 mM. For in vivo experiments, a clear stock solution should first be prepared, which can then be diluted with co-solvents. A suggested solvent formulation for a suspended solution is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, yielding a concentration of 5 mg/mL.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1][2]

Q3: What is the mechanism of action for this compound?

This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades the Androgen Receptor (AR).[3] It functions by forming a ternary complex with the AR and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of the AR, targeting it for degradation by the proteasome.[4] This "event-driven" mechanism allows for potent and sustained AR degradation.[4]

Stability and Storage Data

ParameterConditionDurationRecommendation
Solid Form -20°C1 yearStore in a dry, dark environment.[5]
-80°C2 yearsStore in a dry, dark environment.[1]
Stock Solution (in DMSO) -20°C1 yearAliquot to avoid freeze-thaw cycles.[1]
-80°C2 yearsAliquot to avoid freeze-thaw cycles.[1]
0 - 4°C1 monthFor short-term storage.[5]
Working Solution (in vivo) AmbientSame dayPrepare fresh before each experiment.[1][2]

Experimental Protocols

In Vitro AR Degradation Assay via Western Blot

This protocol details the steps to assess the degradation of the Androgen Receptor in prostate cancer cell lines following treatment with this compound.

  • Cell Culture: Plate AR-positive prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates and allow them to adhere overnight.[6]

  • Treatment: Treat the cells with the desired concentrations of this compound. A time-course experiment (e.g., 6, 12, 24 hours) is recommended to observe the degradation kinetics.[7] A potent degradation of over 95% can be observed with a D50 of 5 nM.[1][3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody against AR overnight at 4°C.[6]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low AR degradation Compound Instability: this compound may have degraded due to improper storage or multiple freeze-thaw cycles.Ensure proper storage at -20°C or -80°C and use aliquoted stock solutions.[1] Prepare fresh dilutions for each experiment.
Cellular Permeability: this compound may not be efficiently entering the cells.While this compound is generally effective, ensure appropriate solvent controls (e.g., DMSO) are used and do not exceed concentrations that affect membrane integrity.
Incorrect Compound Concentration: The concentration of this compound may be too low to induce degradation.Perform a dose-response experiment to determine the optimal concentration for your cell line. The DC50 for this compound is approximately 5 nM.[1]
VHL E3 Ligase Issues: The VHL E3 ligase may not be functional or present at sufficient levels in the cell line.Confirm VHL expression in your cell model. VHL knockdown has been shown to reduce this compound-mediated degradation.[8]
Inconsistent results between experiments Cell Culture Variability: Differences in cell passage number, confluency, or health can impact the ubiquitin-proteasome system.Standardize cell culture conditions, including using cells within a specific passage number range and consistent seeding densities.
Experimental Technique: Variations in incubation times, antibody concentrations, or washing steps.Adhere strictly to the established protocol. Ensure consistent timing for all steps and use freshly prepared reagents.
"Hook Effect" (Reduced degradation at high concentrations) Formation of Binary Complexes: At very high concentrations, PROTACs can form non-productive binary complexes (this compound with AR or this compound with VHL) instead of the productive ternary complex.Perform a wide dose-response curve to identify the optimal concentration range and observe any potential bell-shaped curve indicative of the hook effect. Test lower concentrations (in the nanomolar range) to find the maximal degradation point.

Visualizing this compound's Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows associated with this compound.

ARCC4_Mechanism ARCC4 This compound Ternary_Complex Ternary Complex (AR-ARCC4-VHL) ARCC4->Ternary_Complex Binds AR Androgen Receptor (AR) AR->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_AR Poly-ubiquitinated AR Ternary_Complex->Ub_AR Recruits E2 & Ub Ubiquitin Ubiquitin Ubiquitin->Ub_AR Proteasome Proteasome Ub_AR->Proteasome Targeted for Degradation Degradation AR Degradation Proteasome->Degradation

Caption: Mechanism of this compound induced Androgen Receptor degradation.

Western_Blot_Workflow start Start: Plate Cells treatment Treat with this compound start->treatment lysis Cell Lysis treatment->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE & Transfer quant->sds block Blocking sds->block primary Primary Antibody (anti-AR) block->primary secondary Secondary Antibody (HRP) primary->secondary detect ECL Detection secondary->detect end End: Analyze Results detect->end

Caption: Western Blot workflow for assessing AR degradation.

Troubleshooting_Logic problem Problem: No/Low AR Degradation check_storage Check this compound Storage & Aliquoting problem->check_storage Possible Cause dose_response Perform Dose-Response Curve problem->dose_response Possible Cause check_vhl Confirm VHL Expression problem->check_vhl Possible Cause standardize_cells Standardize Cell Culture problem->standardize_cells Possible Cause solution Solution Found check_storage->solution dose_response->solution check_vhl->solution standardize_cells->solution

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Minimizing Cytotoxicity of ARCC-4 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues of cytotoxicity when working with ARCC-4, a potent PROTAC Androgen Receptor (AR) degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR). It is a heterobifunctional molecule that consists of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[2][4] This targeted degradation of AR leads to the inhibition of AR signaling, which is crucial for the growth and survival of prostate cancer cells.[2][4]

Q2: Is cytotoxicity an expected outcome of this compound treatment?

Yes, in AR-dependent cancer cell lines, cytotoxicity is the intended on-target effect of this compound. By degrading AR, this compound is designed to induce apoptosis and inhibit the proliferation of cancer cells.[1][2] Therefore, observing cell death in prostate cancer cell lines like LNCaP, VCaP, and 22Rv1 is an indicator of the compound's efficacy.

Q3: What could be the cause of unexpected or excessive cytotoxicity?

Unexpected cytotoxicity could arise from several factors:

  • On-target cytotoxicity in highly sensitive cell lines: Some cell lines may be exceptionally dependent on AR signaling, leading to rapid and extensive cell death.

  • Off-target effects: Although designed to be selective, it's possible for this compound to affect other proteins, leading to unintended cytotoxicity.

  • Experimental conditions: Factors such as high concentrations of the solvent (DMSO), extended exposure times, or suboptimal cell health can contribute to cytotoxicity.

  • Compound stability and purity: Degradation of the compound or the presence of cytotoxic impurities could lead to unexpected cell death.

Q4: How can I distinguish between on-target and off-target cytotoxicity?

Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are some strategies:

  • Use of control compounds: An inactive epimer of this compound, which does not bind to the VHL E3 ligase, can be used as a negative control. If the inactive epimer does not cause cytotoxicity, it suggests the observed effect is dependent on VHL-mediated degradation.

  • Rescue experiments: Overexpression of a non-degradable AR mutant could potentially rescue the cells from this compound-induced cytotoxicity, confirming an on-target effect.

  • Proteasome inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) should block this compound-mediated AR degradation and, consequently, on-target cytotoxicity. If cytotoxicity persists, it may be due to off-target effects.

  • Western Blot analysis: Correlate the level of AR degradation with the extent of cytotoxicity. A strong correlation suggests an on-target mechanism.

Troubleshooting Guide: Unexpected Cytotoxicity

This guide provides a structured approach to troubleshooting unexpected cytotoxicity observed in your experiments with this compound.

Observation Potential Cause Recommended Action
High levels of cell death at very low this compound concentrations Cell line is highly sensitive to AR degradation.Perform a detailed dose-response curve to determine the precise IC50 value. Reduce the concentration range in subsequent experiments.
Compound stock concentration is incorrect.Verify the concentration of your this compound stock solution.
Cytotoxicity is observed in AR-negative cell lines Off-target effects of this compound.Test the effect of an inactive epimer of this compound. Perform a global proteomics analysis to identify potential off-target proteins.
Non-specific toxicity of the compound or solvent.Run a vehicle control (DMSO) at the same final concentration. Test the cytotoxicity of the individual warhead and E3 ligase binder components of this compound if available.
Inconsistent cytotoxicity results between experiments Variability in cell culture conditions.Ensure consistent cell passage number, confluency, and health. Standardize seeding density and incubation times.
Instability of this compound in culture medium.Prepare fresh dilutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium over time.
High background cytotoxicity in control wells Solvent (DMSO) toxicity.Determine the DMSO tolerance of your cell line. Ensure the final DMSO concentration is below the toxic threshold (typically <0.5%).
Poor cell health or contamination.Regularly check cell cultures for contamination (e.g., mycoplasma). Ensure optimal growth conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cell population.

Materials:

  • This compound

  • AR-positive prostate cancer cells (e.g., LNCaP, VCaP)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only (DMSO) control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for AR Degradation

Objective: To quantify the degradation of the Androgen Receptor upon treatment with this compound.

Materials:

  • This compound

  • AR-positive prostate cancer cells

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against AR

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary AR antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the AR signal to the loading control.

Caspase-Glo® 3/7 Assay for Apoptosis

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • This compound

  • AR-positive prostate cancer cells

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the cell viability assay.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations

ARCC4_Mechanism_of_Action cluster_0 This compound Mediated AR Degradation AR Androgen Receptor (AR) Ternary_Complex Ternary Complex (AR-ARCC4-VHL) AR->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds ARCC4 This compound ARCC4->Ternary_Complex Mediates Ub_AR Polyubiquitinated AR Ternary_Complex->Ub_AR Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_AR->Proteasome Recognition Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degradation

Caption: Mechanism of Action of this compound.

Cytotoxicity_Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Basics Verify Experimental Setup: - Compound Concentration - Cell Health & Passage - Solvent Concentration Start->Check_Basics Repeat_Expt Repeat Experiment with Fresh Reagents Check_Basics->Repeat_Expt Is_Cytotoxicity_Reproducible Is Cytotoxicity Reproducible? Repeat_Expt->Is_Cytotoxicity_Reproducible On_Target_vs_Off_Target Distinguish On-Target vs. Off-Target Effects Is_Cytotoxicity_Reproducible->On_Target_vs_Off_Target Yes End_No Troubleshoot Assay Protocol and Reagents Is_Cytotoxicity_Reproducible->End_No No On_Target On-Target Cytotoxicity On_Target_vs_Off_Target->On_Target On-Target Off_Target Off-Target/Non-Specific Cytotoxicity On_Target_vs_Off_Target->Off_Target Off-Target End_OnTarget Optimize Assay Conditions: - Reduce Concentration - Shorten Exposure Time On_Target->End_OnTarget End_OffTarget Investigate Off-Target Effects: - Use Inactive Controls - Test in AR-null cells - Global Proteomics Off_Target->End_OffTarget

Caption: Troubleshooting Workflow for Unexpected Cytotoxicity.

Cell_Viability_Assay_Workflow cluster_workflow Cell Viability Assay (MTT) Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (Dose-Response) Incubate_24h->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for a Cell Viability Assay.

References

Technical Support Center: Validating ARCC-4 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of the novel receptor tyrosine kinase ARCC-4 in a new cell line. For the purpose of this guide, this compound is a receptor that, upon binding its ligand (ARCC-Lig), autophosphorylates and activates downstream pathways leading to increased cell proliferation.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that my new cell line expresses this compound?

A1: The most common method to confirm protein expression is Western Blotting. You will need a validated antibody specific to this compound.

  • Positive Control: Use cell lysate from a cell line known to express this compound or recombinant this compound protein.

  • Negative Control: Use cell lysate from a cell line known to not express this compound.

  • Loading Control: Always probe your membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.[1][2]

Experimental Protocol: Western Blot for this compound Expression

  • Lysate Preparation: Culture your new cell line to ~80-90% confluency. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of your lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Include your positive and negative controls, and a molecular weight marker.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4] A Ponceau S stain can be used to verify transfer efficiency.[1][3][5]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound (at the manufacturer's recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.[5]

  • Stripping and Re-probing: To check for loading controls, you can strip the membrane and re-probe with an antibody for a housekeeping protein like GAPDH.[2]

Q2: What is the best method to measure the kinase activity of this compound?

A2: An in vitro kinase assay is the most direct way to measure the enzymatic activity of this compound. This involves immunoprecipitating this compound from your cell lysate and then incubating it with a specific substrate and ATP. The amount of phosphorylated substrate is then quantified.

Several assay formats are available, including radiometric assays using ³²P-ATP, and non-radioactive methods like fluorescence-based or luminescence-based assays (e.g., ADP-Glo™).[7][8][9][10] For this protocol, we will outline a general fluorescence-based approach.

Experimental Protocol: In Vitro Kinase Assay

  • This compound Immunoprecipitation (IP):

    • Lyse cells as described for Western Blotting.

    • Incubate 500 µg of cell lysate with an this compound antibody overnight at 4°C.

    • Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours to capture the this compound/antibody complex.

    • Wash the beads 3-4 times with lysis buffer and once with kinase assay buffer to remove non-specific binders.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing a specific peptide substrate for this compound and ATP.

    • Incubate the reaction at 30°C for 30-60 minutes. Include a "no-ATP" control.

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).[10]

    • Detect substrate phosphorylation using a phospho-specific antibody conjugated to a fluorophore or an antibody pair suitable for TR-FRET.[11]

    • Measure the signal using a compatible plate reader. The signal intensity is proportional to kinase activity.[10]

Data Presentation: Sample Kinase Activity Data

ConditionCell LineThis compound Activity (Relative Fluorescence Units)
UntreatedNew Cell Line150 ± 25
ARCC-Lig (100 ng/mL)New Cell Line850 ± 60
UntreatedPositive Control200 ± 30
ARCC-Lig (100 ng/mL)Positive Control1200 ± 95
UntreatedNegative Control10 ± 5

Q3: How can I determine if this compound activation leads to a functional cellular response?

A3: Since the this compound pathway is hypothesized to drive cell proliferation, a cell proliferation assay is the ideal method to measure the downstream functional outcome. The MTT assay is a common colorimetric method that measures cell metabolic activity, which is proportional to the number of viable cells.[12][13]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of ARCC-Lig. Include an untreated control and a vehicle control.

  • Incubation: Incubate the plate for a period that allows for cell division (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Sample Proliferation Data

TreatmentConcentrationAbsorbance (570 nm)% Proliferation (vs. Untreated)
Untreated-0.45 ± 0.04100%
ARCC-Lig1 ng/mL0.55 ± 0.05122%
ARCC-Lig10 ng/mL0.82 ± 0.07182%
ARCC-Lig100 ng/mL1.15 ± 0.10256%
Vehicle Control-0.46 ± 0.05102%

Visual Guides: Pathways and Workflows

ARCC4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ARCC_Lig ARCC-Lig ARCC4_R This compound Receptor ARCC_Lig->ARCC4_R Binding AutoP Autophosphorylation ARCC4_R->AutoP Activation SUB1 Substrate-1 AutoP->SUB1 Phosphorylates pSUB1 p-Substrate-1 SUB1->pSUB1 Cascade Signaling Cascade pSUB1->Cascade TF Transcription Factor Cascade->TF Activation Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Leads to

Caption: Hypothetical this compound signaling pathway from ligand binding to cell proliferation.

Validation_Workflow start Start: New Cell Line step1 Step 1: Confirm this compound Expression (Western Blot) start->step1 decision1 This compound Expressed? step1->decision1 step2 Step 2: Measure Kinase Activity (In Vitro Kinase Assay) decision2 Activity Detected? step2->decision2 step3 Step 3: Assess Downstream Function (Proliferation Assay) decision3 Proliferation Increased? step3->decision3 end End: Validation Complete decision1->step2 Yes troubleshoot1 Troubleshoot: See WB Guide decision1->troubleshoot1 No decision2->step3 Yes troubleshoot2 Troubleshoot: See Kinase Assay Guide decision2->troubleshoot2 No decision3->end Yes troubleshoot3 Troubleshoot: See Proliferation Guide decision3->troubleshoot3 No

Caption: Experimental workflow for validating this compound expression and activity.

Troubleshooting Guide

Q: I don't see a band for this compound on my Western Blot. What went wrong?

A: This is a common issue with several potential causes.[3][4][5] Systematically check the following:

  • Protein Expression: Your new cell line may not express this compound or expresses it at a very low level.

    • Solution: Use a positive control cell line to confirm your protocol and reagents are working.[1][3] If the positive control works, consider using a more sensitive detection method or performing immunoprecipitation to enrich for this compound before running the Western Blot.

  • Antibody Issues: The primary antibody may not be specific, active, or used at the correct concentration.

    • Solution: Check the antibody datasheet for validated applications and recommended dilutions.[5] Run a dot blot to confirm antibody activity.[4]

  • Poor Protein Transfer: The transfer from the gel to the membrane may have been inefficient.

    • Solution: Check your transfer buffer composition and ensure no air bubbles are trapped between the gel and membrane.[1] Use a reversible stain like Ponceau S to visualize total protein on the membrane after transfer.[5]

  • Sample Degradation: The protein may have been degraded during sample preparation.

    • Solution: Always use fresh lysis buffer with protease inhibitors and keep samples on ice.[1][3]

Q: My kinase assay shows very high background or inconsistent results between replicates. How can I fix this?

A: High background and variability can obscure your results.[14][15]

  • Non-Specific Binding: During the IP step, other kinases may be pulled down non-specifically.

    • Solution: Increase the stringency of your wash buffers (e.g., by slightly increasing salt concentration) and add an extra wash step after the IP.

  • Reagent Issues: The enzyme or ATP could be of poor quality, or pipetting could be inaccurate.

    • Solution: Ensure your kinase is active and has not undergone multiple freeze-thaw cycles.[14] Calibrate your pipettes and prepare a master mix for reagents to minimize pipetting errors.[15]

  • Edge Effects: Wells on the outer edges of the microplate can be prone to evaporation.

    • Solution: Avoid using the outermost wells of the plate or fill them with buffer to create a humidity barrier.[14]

Q: I've confirmed this compound is expressed and active, but treating the cells with ARCC-Lig does not increase proliferation. What should I check?

A: This suggests a potential issue with the signaling pathway's integrity, the ligand's activity, or the assay conditions.

Troubleshooting_Logic start Problem: No increase in proliferation despite this compound expression q1 Is the ARCC-Ligand active? start->q1 q2 Is the downstream pathway intact? (Check p-SUB-1) q1->q2 Yes sol1 Solution: Test ligand on a positive control cell line. q1->sol1 No q3 Are assay conditions optimal? q2->q3 Yes sol2 Solution: Perform Western Blot for phosphorylated substrates. q2->sol2 No q4 Is the pathway dominant in this cell line? q3->q4 Yes sol3 Solution: Optimize incubation time and cell seeding density. q3->sol3 No sol4 Conclusion: Cell line may rely on other pathways for proliferation. q4->sol4 No

Caption: Troubleshooting flowchart for lack of proliferative response to ARCC-Lig.

References

Validation & Comparative

A Head-to-Head Comparison of ARCC-4 and ARV-110 for Androgen Receptor Degradation in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, this guide provides an objective comparison of two prominent PROTACs for androgen receptor (AR) degradation: ARCC-4 and ARV-110. This document synthesizes available experimental data to evaluate their performance and provides detailed methodologies for key assays.

The androgen receptor is a critical driver in the progression of prostate cancer.[1][2] While traditional therapies focus on inhibiting AR signaling, resistance often emerges through mechanisms like AR overexpression or mutation.[3][4] Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of the target protein.[1][5] This guide focuses on a comparative analysis of two key AR-targeting PROTACs: this compound and ARV-110 (Bavdegalutamide).

Mechanism of Action: A Tale of Two E3 Ligases

Both this compound and ARV-110 are heterobifunctional molecules designed to bring the androgen receptor into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the AR by the proteasome.[1][2][6] The primary distinction between their mechanisms lies in the specific E3 ligase they recruit.

  • This compound is an enzalutamide-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase .[1][6][7]

  • ARV-110 (Bavdegalutamide) utilizes a ligand that recruits the Cereblon (CRBN) E3 ligase to tag the AR for degradation.[2][6]

This fundamental difference in E3 ligase recruitment can influence the degradation efficiency, cellular context-dependency, and potential off-target effects of each compound.

cluster_ARCC4 This compound Mechanism cluster_ARV110 ARV-110 Mechanism ARCC4 This compound AR Androgen Receptor (AR) ARCC4->AR VHL VHL E3 Ligase ARCC4->VHL Ternary_Complex_ARCC4 AR-ARCC-4-VHL Ternary Complex AR->Ternary_Complex_ARCC4 Proteasome_ARCC4 Proteasomal Degradation AR->Proteasome_ARCC4 degraded by VHL->Ternary_Complex_ARCC4 Ubiquitination_ARCC4 Poly-ubiquitination Ternary_Complex_ARCC4->Ubiquitination_ARCC4 Ubiquitination_ARCC4->AR tags ARV110 ARV-110 AR2 Androgen Receptor (AR) ARV110->AR2 CRBN Cereblon E3 Ligase ARV110->CRBN Ternary_Complex_ARV110 AR-ARV-110-CRBN Ternary Complex AR2->Ternary_Complex_ARV110 Proteasome_ARV110 Proteasomal Degradation AR2->Proteasome_ARV110 degraded by CRBN->Ternary_Complex_ARV110 Ubiquitination_ARV110 Poly-ubiquitination Ternary_Complex_ARV110->Ubiquitination_ARV110 Ubiquitination_ARV110->AR2 tags

Fig. 1: Comparative Mechanism of Action

Performance Data: A Quantitative Comparison

The following tables summarize the key performance metrics for this compound and ARV-110 based on available preclinical data. These values provide a quantitative basis for comparing their potency and efficacy in androgen receptor degradation.

Parameter This compound ARV-110 (Bavdegalutamide) References
Target Protein Androgen Receptor (AR)Androgen Receptor (AR)[1],[2]
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)[7],[2]
DC50 (Degradation) ~5 nM~1 nM[1],[7],[3]
Dmax (Degradation) >95% (>98% in some cases)>90%[1],[7],[3],[5]
Cell Lines Tested VCaP, LNCaPVCaP, LNCaP, 22Rv1, MDA PCa 2B,[8],[9]
Oral Bioavailability Not explicitly statedYes[3],[4]

Table 1: Key Performance Metrics of this compound and ARV-110

Parameter This compound ARV-110 (Bavdegalutamide) References
Wild-Type AR YesYes[7],[2]
AR-F876L YesYes[6],[5]
AR-T877A/T878A YesYes[6],[5]
AR-L702H YesNot specified[6]
AR-H874Y/H875Y YesYes[6],[5]
AR-M896V YesYes[6],[5]

Table 2: Efficacy Against Clinically Relevant AR Mutants

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the protocols for key experiments used to evaluate this compound and ARV-110.

Western Blot for AR Degradation

This protocol is a standard method to quantify the reduction in AR protein levels following treatment with a degrader.

start Cell Seeding & Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Fig. 2: Western Blot Workflow for AR Degradation

1. Cell Culture and Treatment:

  • Seed prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and allow them to adhere and reach 70-80% confluency.[10]

  • For experiments investigating androgen-dependent effects, cells can be starved in medium with charcoal-stripped fetal bovine serum (FBS) for 24 hours prior to treatment.[10]

  • Treat cells with varying concentrations of this compound, ARV-110, or vehicle control (e.g., DMSO) for the desired time course (e.g., 6, 12, 24 hours).[7][8]

2. Protein Extraction and Quantification:

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).[10]

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]

  • Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[9][10]

  • Determine the protein concentration of the supernatant using a BCA protein assay.[9][10]

3. Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.[9][10]

  • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and perform SDS-PAGE.[9][10]

  • Transfer the separated proteins to a PVDF membrane.[10]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[11]

  • Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[10]

  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

4. Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).[10]

  • Normalize the AR band intensity to the corresponding loading control band intensity.

Cell Viability Assay

This assay determines the effect of the degraders on cell proliferation and cytotoxicity.

1. Cell Seeding:

  • Seed prostate cancer cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of this compound, ARV-110, or a vehicle control.

3. Incubation:

  • Incubate the plate for a predetermined period (e.g., 72 hours).

4. Viability Measurement (using MTT or similar reagent):

  • Add a tetrazolium-based reagent like MTT to each well and incubate for 1-4 hours at 37°C.[12]

  • Add a solubilization solution to dissolve the formazan (B1609692) crystals.[12]

  • Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the data to determine the half-maximal inhibitory concentration (IC50).

Clinical Development and Future Outlook

While both this compound and ARV-110 have demonstrated potent preclinical activity, ARV-110 (Bavdegalutamide) was the first PROTAC protein degrader to enter human clinical trials.[2] Phase I/II studies (NCT03888612) have shown that ARV-110 is well-tolerated and exhibits anti-tumor activity in patients with metastatic castration-resistant prostate cancer (mCRPC), particularly in those with specific AR mutations like T878X and H875Y.[13]

This compound remains a valuable tool compound for in vitro and preclinical research to further probe the biology of AR degradation via the VHL pathway.[1]

Conclusion

Both this compound and ARV-110 are highly effective degraders of the androgen receptor, outperforming traditional inhibitors like enzalutamide (B1683756) in certain preclinical models.[1][7] ARV-110 has shown a slightly lower DC50 in some reported experiments and has the advantage of demonstrated oral bioavailability and progression into clinical trials.[3][4] The choice between these two molecules for research purposes may depend on the specific experimental goals, such as investigating the differential effects of recruiting VHL versus Cereblon E3 ligases. The continued development and study of these and other AR-targeting PROTACs hold significant promise for overcoming resistance in prostate cancer treatment.

References

Head-to-Head Comparison of Androgen Receptor (AR) PROTACs: ARCC-4 and Other Key Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to AR-Targeting PROTACs with Supporting Experimental Data

The landscape of therapeutic strategies for androgen receptor (AR)-driven malignancies, particularly prostate cancer, is rapidly evolving. The emergence of Proteolysis Targeting Chimeras (PROTACs) offers a paradigm shift from traditional occupancy-based inhibition to event-driven degradation of the AR protein. This guide provides a head-to-head comparison of key AR PROTACs, with a focus on ARCC-4 and the clinically advanced bavdegalutamide (B8270050) (ARV-110), supported by experimental data to inform research and development decisions.

Overview of Compared AR PROTACs

AR PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade the androgen receptor.[1] They typically consist of a ligand that binds to the AR (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This guide focuses on two prominent examples:

  • This compound: A potent, enzalutamide-based PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase.[2][3] It has demonstrated robust AR degradation and efficacy in cellular models of prostate cancer drug resistance.[3]

  • Bavdegalutamide (ARV-110): A first-in-class, orally bioavailable AR PROTAC that is currently in clinical trials for metastatic castration-resistant prostate cancer (mCRPC).[4][5] It utilizes a cereblon (CRBN) E3 ligase ligand.[6]

Quantitative Performance Data

The following tables summarize the in vitro performance of this compound and Bavdegalutamide (ARV-110) based on available preclinical data.

Table 1: In Vitro Degradation Efficiency

PROTACDC50DmaxCell Lines TestedE3 Ligase Recruited
This compound ~5 nM[2]>95%[2]VCaP, LNCaP, 22Rv1, T47D[3]VHL[2]
Bavdegalutamide (ARV-110) ~1 nM[5]>90% (in vivo at 1 mg/kg)[5]LNCaP, VCaP, PDX models[5]Cereblon[6]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity

PROTACIC50 (VCaP cells)IC50 (LNCaP/AR cells)Notes
This compound Lower than enzalutamide[3]Lower than enzalutamide[3]Outperforms its parent inhibitor, enzalutamide (B1683756), in inhibiting proliferation.[3]
Bavdegalutamide (ARV-110) Not explicitly stated in provided snippetsNot explicitly stated in provided snippetsInhibits AR-dependent cell proliferation at low nanomolar concentrations.[5]

IC50: Half-maximal inhibitory concentration.

Key Differentiators and Features

  • E3 Ligase Recruitment: this compound utilizes VHL, while ARV-110 recruits CRBN.[2][6] This fundamental difference can influence the degradation profile, potential for resistance, and off-target effects.

  • Clinical Advancement: Bavdegalutamide (ARV-110) is significantly more advanced in the drug development pipeline, having undergone extensive preclinical and clinical evaluation.[4]

  • Oral Bioavailability: ARV-110 is highlighted as an orally bioavailable small molecule, a critical feature for clinical translation.[5]

  • Resistance Profiles: Both this compound and ARV-110 have shown efficacy against clinically relevant AR mutants that confer resistance to traditional antiandrogen therapies like enzalutamide.[2][5] this compound has been shown to retain its antiproliferative effect in high androgen environments, a known resistance mechanism for enzalutamide.[3]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

PROTAC_Mechanism Mechanism of AR PROTAC Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation AR_PROTAC AR PROTAC AR Androgen Receptor (AR) AR_PROTAC->AR Binds to AR E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) AR_PROTAC->E3_Ligase Recruits E3 Ligase Poly_Ub_AR Poly-ubiquitinated AR Ub Ubiquitin E3_Ligase->Ub Transfers Proteasome 26S Proteasome Ub->Poly_Ub_AR Poly_Ub_AR->Proteasome Recognized by Degraded_AR Degraded AR Peptides Proteasome->Degraded_AR Degrades

Caption: Mechanism of androgen receptor degradation by PROTACs.

Western_Blot_Workflow Western Blot Workflow for AR Degradation Cell_Culture 1. Cell Culture (e.g., LNCaP, VCaP) PROTAC_Treatment 2. Treat with AR PROTAC (Dose-response or time-course) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with inhibitors) PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Transfer to PVDF membrane SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-AR antibody) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Detection (ECL substrate and imaging) Secondary_Ab->Detection

Caption: Experimental workflow for Western blot analysis of AR degradation.

Experimental Protocols

In Vitro AR Degradation Assay (Western Blot)

This assay is fundamental for quantifying the degradation of the androgen receptor following PROTAC treatment.

  • Cell Culture: Prostate cancer cell lines positive for AR (e.g., LNCaP, VCaP, 22Rv1) are plated in 6-well plates and allowed to adhere overnight.[7]

  • PROTAC Treatment: Cells are treated with a serial dilution of the AR PROTAC for a specified duration (e.g., 24 hours) to determine the dose-response, or with a fixed concentration over various time points for a time-course experiment.[8]

  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.[7]

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.[7]

  • SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[7]

  • Immunoblotting: The membrane is blocked for one hour (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the androgen receptor overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.[7]

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to AR is quantified and normalized to a loading control (e.g., tubulin) to determine the extent of degradation.[7][8]

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the impact of AR degradation on the viability and proliferation of cancer cells.

  • Cell Seeding: Prostate cancer cells are seeded in an opaque-walled 96-well plate at an appropriate density.[7]

  • Treatment: After 24 hours, the cells are treated with a serial dilution of the AR PROTAC.[7]

  • Incubation: The plate is incubated for an extended period, typically 5-7 days, to allow for the effects on cell proliferation to become apparent.[7]

  • Lysis and Signal Detection: A reagent such as CellTiter-Glo® is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

  • Data Analysis: The luminescent signal is measured using a plate reader. The data is then used to calculate the half-maximal inhibitory concentration (IC50) of the PROTAC.

Conclusion

Both this compound and Bavdegalutamide (ARV-110) are highly potent degraders of the androgen receptor, demonstrating clear advantages over traditional inhibitors in preclinical models. This compound, a VHL-recruiting PROTAC, shows excellent degradation and anti-proliferative activity. Bavdegalutamide (ARV-110), a CRBN-recruiting PROTAC, has progressed into clinical trials, underscoring its therapeutic potential. The choice of which PROTAC to investigate or develop further will depend on the specific research or clinical context, including the desired E3 ligase biology, the target patient population, and the acceptable safety profile. The data and protocols presented in this guide offer a foundational resource for researchers in the field of targeted protein degradation.

References

ARCC-4: A Comparative Analysis of Androgen Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of androgen receptor (AR) targeted therapies, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift from inhibition to targeted degradation. ARCC-4, a potent and selective AR degrader, has demonstrated significant promise in preclinical models of prostate cancer. This guide provides a comprehensive comparison of this compound with alternative AR-targeting agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison of AR-Targeting Compounds

This compound distinguishes itself from traditional AR antagonists and other degraders through its high potency and selectivity. The following table summarizes key performance metrics of this compound in comparison to its parent molecule, enzalutamide (B1683756), and another AR PROTAC, ARD-2128.

CompoundTypeMechanism of ActionDC₅₀ (AR Degradation)Dₘₐₓ (AR Degradation)IC₅₀ (AR Binding)Selectivity Profile
This compound PROTAC DegraderRecruits VHL E3 ligase to induce AR ubiquitination and proteasomal degradation.[1][2][3][4]5 nM[1][2][3][4]>95%[1][2][5]36 nM[6]Selective for AR; no significant effect on glucocorticoid, estrogen, or progesterone (B1679170) receptors at concentrations that induce AR degradation.[4][6]
Enzalutamide AR AntagonistCompetitively inhibits androgen binding to AR, preventing nuclear translocation and co-activator recruitment.[1][7][8]N/AN/A70 nM[6]High affinity for AR, weak affinity for progesterone receptor (PR), and no detectable binding to glucocorticoid or estrogen receptors.[6]
ARD-2128 PROTAC DegraderRecruits CRBN E3 ligase to induce AR ubiquitination and proteasomal degradation.[9]Not explicitly stated, but demonstrated significant AR degradation.[9]Not explicitly statedNot explicitly statedEffects on other receptors not detailed in the provided information.

Mechanism of Action: From Inhibition to Degradation

Traditional AR antagonists like enzalutamide function by occupying the ligand-binding domain of the receptor, thereby inhibiting its function.[1][8] While effective, resistance can emerge through mechanisms such as AR overexpression or mutations.[6][9]

PROTACs, such as this compound, offer an alternative strategy by inducing the degradation of the entire AR protein.[1][10] this compound is a heterobifunctional molecule composed of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4] This proximity induces the polyubiquitination of the AR, marking it for degradation by the proteasome.[3] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple AR proteins.[3]

cluster_ARCC4_MoA This compound Mechanism of Action AR Androgen Receptor (AR) ARCC4 This compound AR->ARCC4 Binds to Ub Ubiquitin AR->Ub   Polyubiquitination VHL VHL E3 Ligase VHL->ARCC4 Binds to VHL->Ub   Polyubiquitination Proteasome Proteasome Ub->Proteasome   Degradation Proteasome->AR Degraded AR

This compound mediated degradation of the Androgen Receptor.

Head-to-Head Comparison: this compound vs. Enzalutamide

Studies directly comparing this compound to its parent compound, enzalutamide, have highlighted the advantages of the degradation approach. In cellular models of castration-resistant prostate cancer, this compound was more effective at inducing apoptosis and inhibiting the proliferation of AR-amplified prostate cancer cells than enzalutamide.[3][6] Furthermore, this compound effectively degrades clinically relevant AR mutants that are associated with resistance to antiandrogen therapies.[2][3][6] A key advantage is that this compound maintains its activity even in the presence of high androgen levels, a condition where enzalutamide's efficacy is diminished.[2][5][6]

Experimental Protocols

The validation of this compound's selectivity and potency relies on a series of well-established experimental methodologies.

Western Blotting for AR Degradation

This technique is used to quantify the amount of AR protein in cells following treatment with this compound or other compounds.

Protocol:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured and treated with varying concentrations of this compound for specific time periods (e.g., 6, 12, 24 hours).[2][11]

  • Cells are lysed, and total protein is extracted.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor.

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

  • The signal is visualized using chemiluminescence, and band intensity is quantified relative to a loading control (e.g., tubulin) to determine the extent of AR degradation.[11]

start Cell Treatment with this compound lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Western Transfer to PVDF sds->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody (anti-AR) Incubation blocking->pri_ab sec_ab Secondary Antibody Incubation pri_ab->sec_ab detect Chemiluminescent Detection sec_ab->detect analysis Band Intensity Analysis detect->analysis

Workflow for Western Blot analysis of AR degradation.
Radioligand Binding Assay for AR Affinity

This assay measures the ability of a compound to compete with a radiolabeled androgen for binding to the AR, thereby determining its binding affinity (IC₅₀).

Protocol:

  • A source of androgen receptor is prepared (e.g., from prostate tissue or recombinant protein).

  • A constant concentration of a radiolabeled androgen (e.g., ³H-R1881) is incubated with the AR preparation.[6]

  • Increasing concentrations of the test compound (this compound, enzalutamide) are added to compete with the radioligand for binding.[6]

  • After incubation, bound and free radioligand are separated.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The IC₅₀ value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.[6]

Cell Viability and Proliferation Assays

These assays assess the functional consequence of AR degradation on cancer cell growth.

Protocol (using AlamarBlue):

  • Prostate cancer cells are seeded in 96-well plates.[12]

  • Cells are treated with a range of concentrations of the test compounds.

  • After a set incubation period (e.g., 7 days), AlamarBlue reagent is added to the cells.[12]

  • The reagent is metabolically reduced by viable cells, causing a colorimetric and fluorometric change.

  • Fluorescence is measured to determine the number of viable cells.[12]

  • The IC₅₀ for cell growth inhibition is calculated from the dose-response curve.

Androgen Receptor Signaling Pathway

The androgen receptor plays a critical role in both normal prostate development and the progression of prostate cancer.[1][13] Understanding its signaling pathway is crucial for appreciating the impact of targeted therapies.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR Complex (with HSPs) Androgen->AR_inactive Binds AR_active Active AR Dimer AR_inactive->AR_active Dimerization & HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_active->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cell Proliferation mRNA->Protein Translation

Simplified Androgen Receptor signaling pathway.

Conclusion

This compound represents a significant advancement in the targeted degradation of the androgen receptor. Its high potency and selectivity, coupled with its ability to overcome key resistance mechanisms associated with traditional AR inhibitors, position it as a valuable tool for both basic research and as a potential therapeutic agent. The experimental data robustly supports its selective degradation of the androgen receptor over other steroid hormone receptors, validating its utility in the precise modulation of AR signaling.

References

A Head-to-Head Proteomic Comparison of ARCC-4 and ARD-2128 in Androgen Receptor Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in targeted protein degradation for androgen-receptor-driven cancers is being keenly explored by researchers, with two prominent compounds, ARCC-4 and ARD-2128, at the forefront. Both molecules are potent Proteolysis Targeting Chimeras (PROTACs) designed to eliminate the androgen receptor (AR), a key driver of prostate cancer. However, they employ distinct E3 ligase recruitment mechanisms, leading to different proteomic consequences. This guide provides a comprehensive comparison of their proteomic effects, supported by available experimental data.

Executive Summary

This compound and ARD-2128 are both highly effective in degrading the androgen receptor, but their differing E3 ligase binders—von Hippel-Lindau (VHL) for this compound and Cereblon (CRBN) for ARD-2128—result in unique molecular signatures.[1] A direct comparative proteomic analysis has revealed differential effects on AR network proteins and broader signaling pathways.[1] While both compounds show significant promise in overcoming resistance to traditional AR inhibitors, their distinct proteomic footprints may have implications for their therapeutic application and potential off-target effects.

Comparative Analysis of Biochemical and Cellular Effects

FeatureThis compoundARD-2128
Target Protein Androgen Receptor (AR)Androgen Receptor (AR)
E3 Ligase Recruited von Hippel-Lindau (VHL)[2][3]Cereblon (CRBN)[2]
Mechanism of Action PROTAC-mediated ubiquitination and proteasomal degradation of AR.[3]PROTAC-mediated ubiquitination and proteasomal degradation of AR.[2]
AR Degradation (DC50) ~5 nMNot explicitly stated in a direct comparison, but highly potent.
Maximal AR Degradation (Dmax) >98%[3]>90% at 10 nM in VCaP cells.
Cell Growth Inhibition (IC50/GI50) Lower than enzalutamide (B1683756).[1]4 nM in VCaP cells, 5 nM in LNCaP cells.
Oral Bioavailability Information not available.High, 67% in mice.

Proteomic Impact: Distinct Molecular Signatures

A study comparing the global protein profiles following treatment with this compound and ARD-2128 highlighted distinct molecular signatures for each degrader.[1] This suggests that while their primary target is the same, the choice of E3 ligase can influence the broader proteomic response. The analysis revealed differential effects on proteins within the androgen receptor network and other signaling pathways.[1] ARD-2128 was noted to have greater potency in reducing AR nuclear translocation and transactivation.[1]

While the complete quantitative dataset from a direct head-to-head comparison is not yet publicly available in a peer-reviewed format, the initial findings underscore the importance of comprehensive proteomic characterization in the development of targeted protein degraders.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general mechanism of action for PROTACs like this compound and ARD-2128, and a typical experimental workflow for their comparative proteomic analysis.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound or ARD-2128) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex AR Androgen Receptor (Target Protein) AR->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Poly_Ub_AR Poly-ubiquitinated AR Ternary_Complex->Poly_Ub_AR Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_AR->Proteasome Degraded_AR Degraded Peptides Proteasome->Degraded_AR

PROTAC Mechanism of Action

Proteomics_Workflow cluster_workflow Comparative Proteomics Workflow Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP, VCaP) Treatment Treatment with this compound, ARD-2128, or Vehicle Control Cell_Culture->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Digestion Protein Digestion (e.g., Trypsin) Cell_Lysis->Digestion Labeling Peptide Labeling (e.g., TMT or Label-Free) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Data Analysis: Protein Identification & Quantification LC_MS->Data_Analysis Bioinformatics Bioinformatics Analysis: Pathway & Network Analysis Data_Analysis->Bioinformatics

Experimental Workflow Diagram

Experimental Protocols

The following is a representative protocol for a comparative proteomic analysis of this compound and ARD-2128, based on established methodologies for PROTAC proteomics.

Cell Culture and Treatment

Prostate cancer cell lines (e.g., LNCaP or VCaP) are cultured in appropriate media. Cells are then treated with this compound, ARD-2128, a vehicle control (e.g., DMSO), and a negative control compound for a specified time course (e.g., 4, 8, 24 hours) at various concentrations.

Protein Extraction and Digestion

Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA). A fixed amount of protein from each sample is then reduced, alkylated, and digested overnight with sequencing-grade trypsin.

Peptide Labeling (Tandem Mass Tag - TMT)

For quantitative proteomics using TMT, digested peptides are labeled with distinct isobaric tags for each condition. The labeled samples are then combined into a single mixture.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The peptide mixture is subjected to multi-dimensional liquid chromatography for separation, followed by analysis on a high-resolution mass spectrometer.

Data Analysis

The raw mass spectrometry data is processed using specialized software to identify and quantify proteins. For TMT-labeled experiments, the relative abundance of proteins across different conditions is determined by comparing the reporter ion intensities. For label-free experiments, quantification is based on the precursor ion signal intensities. Statistical analysis is performed to identify proteins that are significantly up- or down-regulated upon treatment with this compound or ARD-2128 compared to controls.

Bioinformatics Analysis

Differentially expressed proteins are subjected to bioinformatics analysis to identify enriched biological pathways, protein-protein interaction networks, and cellular processes affected by each compound.

Conclusion

This compound and ARD-2128 represent a promising new class of therapeutics for androgen receptor-driven cancers. While both effectively degrade the androgen receptor, their distinct E3 ligase recruiters lead to different global proteomic changes. The preliminary comparative proteomic data suggests that the choice of E3 ligase is a critical determinant of the broader cellular response to PROTACs. Further in-depth, quantitative proteomic studies are necessary to fully elucidate the distinct mechanisms and potential therapeutic advantages of each compound, which will be crucial for their clinical development and application.

References

UBX-390: A Superior Alternative to ARCC-4 for Androgen Receptor Degradation in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, the targeted degradation of the Androgen Receptor (AR) presents a promising therapeutic strategy for prostate cancer. This guide provides a comprehensive comparison of two prominent AR degraders, UBX-390 and ARCC-4, offering insights into their mechanisms, efficacy, and experimental validation.

UBX-390, a novel cereblon-based Proteolysis Targeting Chimera (PROTAC), has demonstrated superior and more sustained AR degradation compared to the von Hippel-Lindau (VHL)-recruiting PROTAC, this compound.[1][2] This makes UBX-390 a compelling alternative for researchers investigating AR-dependent prostate cancer. This guide will delve into the comparative performance of these two compounds, supported by quantitative data and detailed experimental protocols.

Comparative Efficacy and Specificity

UBX-390 has been shown to induce a more prolonged degradation of AR in cellular models compared to this compound.[3] While both compounds effectively degrade wild-type AR, UBX-390 also shows potent degradation of various AR mutants known to confer resistance to antiandrogen therapies.[1][4]

ParameterUBX-390This compoundSource
E3 Ligase Recruited Cereblon (CRBN)von Hippel-Lindau (VHL)[1][5]
AR Degradation Superior and sustainedPotent but less sustained[1][3]
AR Mutants Effective against various therapy-resistant mutantsEffective against clinically relevant mutants[1][5]
Selectivity Selective for AR over other nuclear receptors like GR and ER. Does not lower PR levels.Selective for AR over GR, ER, and PR.[3][6]
DC50 Not explicitly stated in the provided text~5 nM[5][7]
Dmax Not explicitly stated in the provided text>95%[5][7]

Mechanism of Action: PROTAC-Mediated AR Degradation

Both UBX-390 and this compound are heterobifunctional molecules that induce the degradation of the Androgen Receptor via the ubiquitin-proteasome system.[1][8] They function by simultaneously binding to the AR and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of AR, marking it for degradation by the 26S proteasome. The key difference in their mechanism lies in the specific E3 ligase they recruit.

cluster_UBX390 UBX-390 Mechanism UBX390 UBX-390 Ternary_UBX Ternary Complex (AR-UBX390-CRBN) UBX390->Ternary_UBX Binds AR Androgen Receptor (AR) AR->Ternary_UBX Binds CRBN Cereblon (CRBN) E3 Ligase CRBN->Ternary_UBX Binds Ub_UBX Ubiquitination Ternary_UBX->Ub_UBX Promotes Proteasome_UBX 26S Proteasome Ub_UBX->Proteasome_UBX Targets for Degradation_UBX AR Degradation Proteasome_UBX->Degradation_UBX Results in

Caption: UBX-390 mediated AR degradation pathway.

cluster_ARCC4 This compound Mechanism ARCC4 This compound Ternary_ARCC4 Ternary Complex (AR-ARCC4-VHL) ARCC4->Ternary_ARCC4 Binds AR_A Androgen Receptor (AR) AR_A->Ternary_ARCC4 Binds VHL VHL E3 Ligase VHL->Ternary_ARCC4 Binds Ub_ARCC4 Ubiquitination Ternary_ARCC4->Ub_ARCC4 Promotes Proteasome_ARCC4 26S Proteasome Ub_ARCC4->Proteasome_ARCC4 Targets for Degradation_ARCC4 AR Degradation Proteasome_ARCC4->Degradation_ARCC4 Results in

Caption: this compound mediated AR degradation pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to compare UBX-390 and this compound, based on common laboratory practices described in the research.

Cell Culture

Prostate cancer cell lines (e.g., VCaP, LNCaP, 22Rv1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Immunoblotting for AR Degradation
  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of UBX-390, this compound, or vehicle control (DMSO) for the desired time points (e.g., 4, 24, 72 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against AR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities, and AR levels are normalized to the loading control.

Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of UBX-390 or this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration.

Experimental Workflow

cluster_workflow Comparative Experimental Workflow cluster_assays Assays cluster_analysis Data Analysis start Prostate Cancer Cell Lines treatment Treat with UBX-390 or this compound start->treatment immunoblot Immunoblotting treatment->immunoblot viability Cell Viability Assay treatment->viability ar_quant AR Protein Quantification immunoblot->ar_quant ic50 IC50 Calculation viability->ic50 comparison Comparative Efficacy Assessment ar_quant->comparison ic50->comparison

Caption: Workflow for comparing UBX-390 and this compound.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling ARCC-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of ARCC-4 (CAS No. 1973403-00-7), a potent, low-nanomolar Androgen Receptor (AR) degrader based on PROTAC technology. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is predicated on best practices for handling potent chemical compounds and available safety data for its component, enzalutamide. It is imperative to supplement this information with a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department before commencing any work.

Compound Data Summary

The following table summarizes key data for this compound, compiled from various sources.

ParameterValue/InformationSource
Chemical Name This compound[1]
CAS Number 1973403-00-7[1][2]
Molecular Formula C₅₃H₅₆F₃N₇O₇S₂[1]
Molecular Weight 1024.18 g/mol [1]
Purity ≥98% (HPLC)[2]
Solubility Soluble in DMSO (to 100 mM)
Storage (Solid) Store at -20°C[2][3]
Storage (in DMSO) Store at -80°C for up to 2 years; -20°C for up to 1 year.[3]
Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskMinimum Required PPERecommended PPE for High-Risk Operations
General Laboratory Operations - Nitrile gloves (single pair)- Safety glasses with side shields- Fully-buttoned laboratory coat- Double nitrile gloves- Chemical splash goggles
Weighing of Powders - Double nitrile gloves- Chemical splash goggles- Face shield- Disposable gown with tight-fitting cuffs- NIOSH-approved respirator (e.g., N95 for powders)- Powered Air-Purifying Respirator (PAPR) with appropriate cartridges
Preparation of Solutions - Double nitrile gloves- Chemical splash goggles- Face shield- Chemical-resistant apron over lab coat- Use of a ventilated enclosure (e.g., chemical fume hood) is mandatory
Conducting Reactions - Double nitrile gloves (material selected based on all reactants)- Chemical splash goggles- Laboratory coat- Work should be conducted within a certified chemical fume hood or glove box
Waste Disposal - Double nitrile gloves- Chemical splash goggles- Laboratory coat- Chemical-resistant apron

Note: Always inspect PPE for integrity before use. Contaminated disposable PPE must be disposed of as hazardous waste. Reusable PPE must be decontaminated according to institutional protocols.

Operational and Disposal Plans

A structured workflow is essential for the safe handling and disposal of this compound.

Experimental Protocols: Safe Handling Workflow
  • Preparation and Pre-Handling:

    • Designate a specific handling area, such as a chemical fume hood or a glove box, for all manipulations of this compound.

    • Ensure the designated area is clean and uncluttered.

    • Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before handling the compound.

    • Review this safety guide and any available institutional protocols.

  • Handling of Solid this compound:

    • Perform all weighing and aliquoting of solid this compound within a ventilated enclosure to minimize the risk of inhalation.

    • Use disposable weigh boats and spatulas to avoid cross-contamination.

    • Handle the compound gently to prevent aerosolization.

  • Preparation of this compound Solutions:

    • Prepare solutions in a chemical fume hood.

    • Slowly add the solvent to the solid compound to prevent splashing.

    • Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.

  • Post-Handling and Decontamination:

    • Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a standard laboratory cleaning agent.

    • Decontaminate all reusable equipment that has come into contact with this compound.

    • Dispose of all contaminated disposable materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[4][5][6]

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, weigh boats, and bench paper, in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

    • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions and experimental media, in a separate, leak-proof, and clearly labeled hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's EHS.

    • Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

  • Waste Disposal Procedure:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[5]

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Arrange for waste pickup and disposal through your institution's EHS department. The primary recommended disposal method for potent research compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[4]

    • Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [5][6]

Mandatory Visualizations

This compound Handling and Disposal Workflow

ARCC_4_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep 1. Designate Handling Area (Fume Hood/Glove Box) gather 2. Assemble PPE, Spill Kit, Waste Containers prep->gather review 3. Review Safety Protocols gather->review weigh 4. Weigh Solid this compound (Ventilated Enclosure) review->weigh dissolve 5. Prepare Solution weigh->dissolve experiment 6. Conduct Experiment dissolve->experiment decon_surfaces 7. Decontaminate Surfaces experiment->decon_surfaces seg_solid 9. Segregate Solid Waste experiment->seg_solid seg_liquid 10. Segregate Liquid Waste experiment->seg_liquid decon_equip 8. Decontaminate Equipment decon_surfaces->decon_equip decon_equip->seg_solid waste_pickup 11. EHS Waste Pickup (Incineration) seg_solid->waste_pickup seg_liquid->waste_pickup

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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